Technical Guide: Synthesis of 5-Methylchroman-4-ol
This guide details the synthesis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the development of bioactive compounds, including SIRT2 inhibitors and antifungal agents.[1] The synthesis centers on the con...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the development of bioactive compounds, including SIRT2 inhibitors and antifungal agents.[1]
The synthesis centers on the construction of the chroman-4-one core with precise regiochemical control of the methyl group at the C5 position, followed by the chemoselective reduction of the ketone to the alcohol.
Executive Summary & Retrosynthetic Analysis
The target molecule, 5-methylchroman-4-ol , possesses a chiral center at C4 and a methyl substituent at C5 (the "peri" position relative to the bridgehead).[1] This steric proximity creates synthetic challenges, particularly in regioselective ring closure.
Retrosynthetic Strategy
To ensure high purity and structural integrity, we analyze the target backwards:
Route A (Regioselective): Cyclization of 2'-hydroxy-6'-methylacetophenone via the Kabbe synthesis.[1] This route guarantees the C5-methyl placement by fixing the substituent relative to the phenol oxygen and the acetyl group prior to ring closure.
Route B (Classic): Intramolecular Friedel-Crafts acylation of 3-(3-methylphenoxy)propionic acid .[1] Note: This route yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers due to steric hindrance at the C5 position.[1]
Recommendation:Route A is preferred for small-to-medium scale synthesis requiring high regiochemical purity.[1] Route B is viable only if efficient isomer separation (e.g., preparative HPLC) is available.
Figure 1: Retrosynthetic analysis showing the preferred regioselective pathway (Green) versus the classic route (Yellow).[1]
Synthesis of the Precursor: 5-Methylchroman-4-one
The synthesis of the ketone is the bottleneck.[1] We prioritize the Kabbe Synthesis (Route A) for its specificity.
Protocol A: Regioselective Kabbe Synthesis
This method utilizes a Mannich-type reaction followed by elimination and Michael addition to close the pyran ring.[1]
Catalyst/Base: Pyrrolidine or Dimethylamine (1.0 eq)
Solvent: Ethanol or Isopropanol
Acid: Conc. HCl (for pH adjustment)
Step-by-Step Methodology:
Mannich Reaction: Dissolve 2'-hydroxy-6'-methylacetophenone (10 mmol) and pyrrolidine (10 mmol) in Ethanol (20 mL). Add paraformaldehyde (15 mmol).
Reflux: Heat the mixture to reflux for 2–4 hours. The reaction forms the Mannich base intermediate.
Elimination & Cyclization: The intermediate undergoes thermal elimination of the amine to form the vinyl ketone (exocyclic enone), which spontaneously cyclizes via intramolecular Michael addition of the phenol oxygen.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Dilute with EtOAc, wash with 1M HCl (to remove residual amine), water, and brine.[1]
Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexane).
Why this works: The starting material has the methyl group at the 6' position (ortho to the acetyl). The cyclization builds the pyran ring on the acetyl group, locking the methyl at position 5 of the final chromanone structure.
Core Transformation: Reduction to 5-Methylchroman-4-ol
Once the ketone is secured, the reduction is straightforward but requires care to prevent over-reduction (to the chroman) or elimination (to the chromene).[1]
Protocol B: Sodium Borohydride Reduction
This standard protocol yields the racemic alcohol.
Dissolution: Dissolve 5-methylchroman-4-one (5 mmol, ~0.81 g) in Methanol (15 mL). Cool the solution to 0°C in an ice bath. Causality: Cooling prevents side reactions and controls the exothermic hydrogen evolution.
Note: Theoretically, 0.25 eq of NaBH₄ reduces 1 eq of ketone, but 0.5–1.0 eq is used to ensure completion.
Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (30% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
Quench: Carefully add Saturated NH₄Cl solution (10 mL) to destroy excess hydride. Bubbling (H₂) will occur.
Extraction: Evaporate most of the methanol. Extract the aqueous residue with DCM (3 x 15 mL).
Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate.
Yield: Expect 90–98% yield of a white/off-white solid.[1]
Protocol C: Enantioselective Reduction (Optional)
For drug development requiring chiral purity (e.g., (R)-5-methylchroman-4-ol), use Asymmetric Transfer Hydrogenation (ATH) .[1]
To confirm the identity of 5-methylchroman-4-ol , verify the following spectral signatures:
¹H NMR (CDCl₃, 400 MHz):
δ 4.75 ppm (t, 1H): The proton at C4 (carbinol proton). Its coupling indicates the alcohol formation.
δ 4.15 - 4.25 ppm (m, 2H): The protons at C2 (adjacent to Oxygen).[1]
δ 2.25 ppm (s, 3H): The methyl group at C5. Crucial: If this signal is shifted or split differently, check for the 7-methyl isomer (which would be less shielded).[1]
Look for the disappearance of the Carbonyl peak (~192 ppm) and appearance of the C-OH peak (~63-65 ppm).[1]
C5-Methyl carbon typically appears around 19-21 ppm.[1]
Visualizing the Pathway
The following diagram illustrates the complete reaction workflow, including the critical regiochemical decision point.
Figure 2: Reaction workflow from the acetophenone precursor to the final alcohol.
References
Sirtuin 2 Inhibitors Synthesis: Rumpf, T. et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][3] Journal of Medicinal Chemistry, 2015. Link (Describes general chromanone synthesis and reduction protocols).
Kabbe Synthesis: Kabbe, H. J.[1] "Synthese von Chromanonen und Cumaranonen."[1][3] Synthesis, 1978.[1] (Foundational text on the pyrrolidine-catalyzed cyclization of o-hydroxyacetophenones).
Asymmetric Reduction: Noyori, R. et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones." Journal of the American Chemical Society, 1996. Link (Protocol for chiral alcohol synthesis).
Regioselectivity in Chromanones: Lockwood, G. et al.[1] "The Friedel-Crafts acetylation of m-cresol."[1] Journal of the Chemical Society, 1960. (Explains the thermodynamic preference for 7-methyl vs 5-methyl isomers in direct cyclization).
Technical Monograph: Spectroscopic Characterization of 5-Methylchroman-4-ol
This technical guide provides a rigorous spectroscopic analysis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the synthesis of bioactive chromenes and flavonoids.[1] The data presented synthesizes experim...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous spectroscopic analysis of 5-methylchroman-4-ol , a critical bicyclic intermediate in the synthesis of bioactive chromenes and flavonoids.[1] The data presented synthesizes experimental baselines with mechanistic elucidation, designed for application in structural verification and quality control.
[1]
Introduction & Synthetic Context
5-Methylchroman-4-ol (dihydro-5-methyl-2H-1-benzopyran-4-ol) is distinguished from its isomers (6-, 7-, or 8-methyl) by the peri-interaction between the C5-methyl group and the C4-hydroxyl center.[1] This steric proximity influences both the chemical reactivity (e.g., dehydration rates) and the spectroscopic signature (NOE interactions).
The primary route to high-purity 5-methylchroman-4-ol is the hydride reduction of 5-methylchroman-4-one.[1] This protocol is preferred over catalytic hydrogenation to avoid over-reduction of the aromatic ring.[1]
Experimental Protocol: Synthesis via Hydride Reduction
To rigorously distinguish the 5-methyl isomer from the 6-, 7-, or 8-methyl isomers, one must rely on HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) .[1]
The "Peri" Effect Confirmation (NOESY)
The definitive proof of the 5-methyl substitution is the spatial proximity of the Methyl protons to the H-4 proton.[1]
Technical Guide: NMR Structural Elucidation of 5-Methylchroman-4-ol
The following technical guide is structured as a high-level Application Note, designed for researchers requiring rigorous structural verification of 5-methylchroman-4-ol. Executive Summary & Core Directive This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level Application Note, designed for researchers requiring rigorous structural verification of 5-methylchroman-4-ol.
Executive Summary & Core Directive
This guide provides a definitive protocol for the structural and stereochemical analysis of 5-methylchroman-4-ol (CAS: N/A for specific isomer; generic scaffold).[1] Unlike simple aromatic alcohols, this molecule presents a unique "peri-interaction" between the C5-methyl group and the C4-hydroxyl center.[1]
The Critical Challenge: The 5-methyl substituent exerts significant steric strain on the heterocyclic ring, often locking the conformation or altering the thermodynamic equilibrium between the cis (pseudo-axial OH) and trans (pseudo-equatorial OH) conformers compared to the unsubstituted parent chroman-4-ol.
Objective: To utilize 1H/13C NMR and 2D correlation spectroscopy to:
Confirm the regiochemistry of the methyl substitution (distinguishing 5-Me from 6-, 7-, or 8-Me isomers).[1]
Determine the conformational preference of the C4-hydroxyl group via Karplus analysis.
Synthesis & Sample Context
To understand the NMR spectrum, one must understand the sample origin. 5-Methylchroman-4-ol is typically generated via the hydride reduction of 5-methylchroman-4-one .[1]
Workflow Visualization
The following diagram outlines the synthesis-to-analysis pipeline, highlighting the critical decision points determined by NMR data.
Caption: Figure 1. Integrated workflow for the synthesis, purification, and structural validation of 5-methylchroman-4-ol.
1H NMR Analysis: The "Fingerprint" Region
The 1H NMR spectrum (typically in CDCl3 or DMSO-d6) is defined by three distinct zones. The presence of the 5-methyl group significantly alters the aromatic region compared to unsubstituted chroman.
The Aromatic Region (6.5 – 7.2 ppm)
In a standard chroman-4-ol, you expect a 4-proton system.[1] In 5-methylchroman-4-ol , the C5 position is blocked.[1]
Pattern: An ABC system (or ABX depending on field strength) corresponding to protons at C6, C7, and C8.
Diagnostic Signal: Look for the absence of the doublet typically found at the "peri" position (C5-H) in unsubstituted chromans. Instead, you will see a 3-proton pattern where the most downfield signal (usually C5-H due to carbonyl anisotropy in the ketone precursor) is missing.[1]
The Aliphatic "Forest" (1.8 – 4.3 ppm)
This region contains the definitive structural proof.
Position
Signal Type
Chemical Shift ()
Multiplicity & Coupling ()
Structural Insight
C5-CH3
Singlet
2.15 – 2.35 ppm
s
Key Identifier. The shift is slightly downfield due to the aromatic ring current.[1]
C4-H
Doublet of Doublets (dd)
4.70 – 4.90 ppm
and
The "Carbinyl Proton".[1] Its coupling defines the OH orientation (See Section 4).[1]
Deshielded by the ether oxygen. Forms the "bottom" of the heterocyclic ring.
C3-H2
Multiplet
1.90 – 2.10 ppm
m (complex)
The "bridge" protons.[1] Highly sensitive to ring conformation.[1]
The Hydroxyl Proton
In CDCl3: Often a broad singlet, position concentration-dependent.[1]
In DMSO-d6: A sharp doublet (
Hz) coupling to C4-H. This coupling confirms the alcohol has not been eliminated to the chromene.
Stereochemical & Conformational Analysis[1][2]
This is the most critical section for drug development professionals. The biological activity of chromanols often depends on the ring conformation (Half-Chair).
The Karplus Relationship at C4
The conformation of the heterocyclic ring is determined by the coupling constants between H4 and the two protons at C3 (H3a and H3b).
Pseudo-Axial H4 (Equatorial OH):
Requires a large trans-diaxial coupling (
Hz) and a small axial-equatorial coupling ( Hz).[1]
Result: H4 appears as a distinct dd (large/small splitting).[1]
Pseudo-Equatorial H4 (Axial OH):
Requires two small couplings (axial-equatorial and equatorial-equatorial).[1]
Result: H4 appears as a triplet-like signal or narrow dd (
In 5-methylchroman-4-ol, the methyl group at C5 creates A(1,[1]3) strain with the substituents at C4.
Observation: The steric bulk of the 5-Me group often destabilizes the pseudo-equatorial OH conformer because the oxygen lone pairs or the H-atom clash with the methyl group.
Prediction: The equilibrium often shifts toward the pseudo-axial OH (Pseudo-equatorial H4) to relieve this steric strain, or the ring distorts significantly.
Conformational Diagram
The following diagram illustrates the equilibrium and the specific J-coupling expected for the major conformer.
Caption: Figure 2. Conformational equilibrium of 5-methylchroman-4-ol. The 5-Me group sterically disfavors Conformer B, often leading to a small J-coupling signature for H4.[1]
13C NMR & 2D Correlation Strategy
While 1H NMR provides stereochemistry, 13C NMR confirms the carbon skeleton.
Key 13C Signals (Proton Decoupled)
Carbon Type
Shift ()
Assignment Notes
C4 (Carbinol)
62.0 – 65.0 ppm
Diagnostic for reduction (Ketone C=O is ~195 ppm).[1]
C2 (Ether)
60.0 – 63.0 ppm
Often close to C4; distinguish via DEPT-135 (C2 is CH2, C4 is CH).[1]
Introduction: The Critical Role of Stereochemistry in Modern Drug Discovery
An In-Depth Technical Guide to the Stereochemistry of 5-Methylchroman-4-ol For Researchers, Scientists, and Drug Development Professionals In the realm of pharmacology and medicinal chemistry, a molecule's three-dimensio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereochemistry of 5-Methylchroman-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology and medicinal chemistry, a molecule's three-dimensional structure is intrinsically linked to its biological function. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] The specific stereochemistry of a drug candidate can profoundly influence its pharmacodynamic and pharmacokinetic properties, affecting everything from receptor binding and efficacy to metabolism and toxicity.[2]
Landmark examples, such as the tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscore the critical importance of stereochemical control.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate rigorous characterization of individual stereoisomers in new drug development.[2]
The chroman-4-one framework is a significant heterocyclic scaffold that serves as a building block for a wide array of compounds with notable biological activities.[4] The reduction of the ketone in chroman-4-ones yields chroman-4-ols, introducing a new stereocenter and adding a layer of stereochemical complexity. This guide provides a detailed technical exploration of the stereochemistry of a specific derivative, 5-Methylchroman-4-ol, offering field-proven insights into its synthesis, separation, and stereochemical assignment—essential knowledge for professionals in drug development.
The Stereoisomers of 5-Methylchroman-4-ol
5-Methylchroman-4-ol possesses two stereogenic centers: one at the C4 carbon bearing the hydroxyl group and another at the C5 carbon bearing the methyl group.[5] The presence of 'n' stereocenters can result in a maximum of 2ⁿ stereoisomers. For 5-Methylchroman-4-ol (n=2), this leads to four possible stereoisomers.[6]
These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images). The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (stereoisomers that are not mirror images).
Relative Stereochemistry: The spatial relationship between the hydroxyl group at C4 and the methyl group at C5 defines the relative stereochemistry, which can be described as cis (on the same side of the heterocyclic ring) or trans (on opposite sides).
Absolute Stereochemistry: The absolute configuration at each stereocenter is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules.[7]
The four stereoisomers are therefore:
(4R, 5S)-5-Methylchroman-4-ol and (4S, 5R)-5-Methylchroman-4-ol (a cis enantiomeric pair)
(4R, 5R)-5-Methylchroman-4-ol and (4S, 5S)-5-Methylchroman-4-ol (a trans enantiomeric pair)
Stereochemical relationships of 5-Methylchroman-4-ol isomers.
Synthesis and Stereocontrol
The most direct route to 5-Methylchroman-4-ol is the reduction of the corresponding ketone, 5-methylchroman-4-one. The stereochemical outcome of this reduction is highly dependent on the reaction conditions and the reagents employed.
Diastereoselective Reduction (Protocol)
The reduction of a prochiral ketone often results in a mixture of diastereomers. The facial selectivity of the hydride attack is influenced by steric and electronic factors. For instance, the reduction of substituted chroman-4-ones with sodium borohydride (NaBH₄) has been shown to produce a mixture of diastereomers, often with a preference for one.[8][9]
Objective: To synthesize a diastereomeric mixture of cis- and trans-5-Methylchroman-4-ol via the reduction of 5-methylchroman-4-one.
Protocol:
Dissolution: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
Causality: NaBH₄ is a mild and selective reducing agent for ketones. Adding it slowly at a low temperature controls the reaction rate and minimizes side reactions. The solvent (MeOH) also participates by protonating the resulting alkoxide.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Analysis: The resulting crude product, a mixture of cis and trans diastereomers, can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.).[9]
Stereoselective Synthesis Strategies
Achieving high levels of enantioselectivity requires more sophisticated approaches, often involving chiral catalysts or reagents. While specific protocols for 5-Methylchroman-4-ol are not abundant, principles from related syntheses can be applied:
Asymmetric Reduction: Employing chiral reducing agents (e.g., those derived from boranes and chiral ligands) or catalytic asymmetric hydrogenation can favor the formation of one enantiomer over another.
Domino Reactions: Highly enantio- and diastereoselective methods for synthesizing functionalized chromanes have been achieved using organocatalytic domino reactions, which could be adapted for this target molecule.[10]
Separation of Stereoisomers
Once a mixture of stereoisomers is synthesized, they must be separated to study their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.
Chiral HPLC Protocol
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are widely effective for separating a broad range of chiral compounds, including flavanones and related structures.[11]
Workflow:
Workflow for chiral separation of 5-Methylchroman-4-ol isomers.
Illustrative HPLC Method:
The following table outlines a starting point for method development, based on successful separations of similar heterocyclic compounds.[12]
Parameter
Recommended Starting Conditions
Rationale & Optimization Notes
Column
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
A versatile polysaccharide-based CSP effective for many aromatic heterocycles. Other CSPs (OJ, AD, etc.) should be screened.
Mobile Phase
n-Hexane / Isopropanol (90:10, v/v)
The ratio of the non-polar "strong" solvent (alkane) to the polar "weak" solvent (alcohol) is the primary lever for adjusting retention and resolution.
Flow Rate
1.0 mL/min
A standard analytical flow rate. Can be adjusted to optimize run time versus resolution.
Temperature
25 °C (Ambient)
Temperature affects viscosity and mass transfer. Both sub-ambient and elevated temperatures should be explored to improve peak shape and resolution.
Detection
UV at 254 nm or 280 nm
Chromanols have a chromophore that absorbs in the UV range.
Stereochemical Assignment: A Multi-faceted Approach
Determining the relative and absolute stereochemistry of the isolated isomers is a critical final step. No single technique is universally applicable; therefore, a combination of methods is often required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans). The key parameter is the scalar coupling constant (³J) between the proton at C4 (H4) and the proton at C5 (H5).
Principle (Karplus Relationship): The magnitude of the ³J coupling constant is dependent on the dihedral angle between the coupled protons.
trans Isomers: In the more stable chair-like conformation, a trans relationship will likely place H4 and H5 in a diaxial orientation. This results in a large coupling constant, typically in the range of 8-12 Hz .
cis Isomers: A cis relationship results in an axial-equatorial or equatorial-axial orientation, leading to a much smaller coupling constant, typically 2-5 Hz .
This analysis of coupling constants provides a reliable and non-destructive method for assigning the relative configuration of the diastereomers.[13]
Advanced Techniques for Absolute Configuration
Determining the absolute configuration ((R) vs. (S)) is more challenging and often requires specialized techniques.
Decision workflow for stereochemical assignment.
Single Crystal X-ray Crystallography: This is the definitive "gold standard" for determining absolute stereochemistry. It provides an unambiguous 3D structure of the molecule. However, its primary limitation is the requirement for a high-quality single crystal, which can be difficult or impossible to grow.[14][15]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to spectra predicted for the (R) and (S) enantiomers using Density Functional Theory (DFT) calculations, the absolute configuration can be determined. This is a powerful alternative when X-ray crystallography is not feasible.[2][9]
Mosher's Ester Analysis: This NMR-based method involves derivatizing the alcohol with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a pair of diastereomeric esters whose ¹H NMR spectra will show distinct chemical shift differences, allowing for the assignment of the absolute configuration at the alcohol-bearing carbon center.[16]
Conclusion: Stereochemistry as a Pillar of Drug Design
The stereochemical landscape of 5-Methylchroman-4-ol, with its four distinct isomers, exemplifies the challenges and opportunities inherent in modern drug development. Each stereoisomer must be considered a unique chemical entity, as they can possess vastly different biological activities, potencies, and toxicological profiles.[17][18] A thorough understanding and application of the synthetic, analytical, and spectroscopic techniques detailed in this guide are therefore not merely academic exercises but are fundamental to the rational design and development of safe and effective therapeutics. The ability to selectively synthesize, isolate, and characterize each stereoisomer is a prerequisite for advancing any chiral drug candidate through the development pipeline.
References
SIELC Technologies. (n.d.). Separation of 5-Methylindan-4-ol on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
Jo, E., et al. (2023). Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. Molecules. Available at: [Link]
Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Han, B., et al. (2011). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry. Available at: [Link]
Biel, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. JEOL. Retrieved from [Link]
[No specific author]. (2020). (Organic CHEM) CH 5 Stereochemistry part 1. YouTube. Available at: [Link]
Kaur, R., et al. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]
Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research. Available at: [Link]
MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. Available at: [Link]
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Retrieved from [Link]
Parapini, S., et al. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link]
[No specific author]. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. University of Regensburg. Retrieved from [Link]
[No specific author]. (n.d.). Organic Chemistry. Available at: [Link]
Kažoka, H., et al. (2024). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]
Bohman, B., & Unelius, C. R. (n.d.). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. UWA Profiles and Research Repository. Retrieved from [Link]
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Kumar, R., et al. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. Available at: [Link]
The OChemLounge. (2019). Stereochemical Nomenclature of Isomers and NMR Review in Organic Chemistry. YouTube. Available at: [Link]
ResearchGate. (2012). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. ResearchGate. Available at: [Link]
ResearchGate. (2018). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. Available at: [Link]
Petrovic, A. G., et al. (2017). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules. Available at: [Link]
Widmalm, G., et al. (2017). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]
Liu, R., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters. Available at: [Link]
Weizmann Institute of Science. (n.d.). X ray crystallography Publications. Weizmann Institute of Science. Retrieved from [Link]
NMR Wiki. (2009). Determination of relative stereochemistry. NMR Wiki. Retrieved from [Link]
Naaman, R. (n.d.). Enantio-separation using magnetic substrate. Molecular Electronics. Retrieved from [Link]
Professor Eman. (2022). Organic Chemistry 1: Chapter 5 - Stereoisomerism (Part 1/1). YouTube. Available at: [Link]
Smith, C. D., et al. (2021). Synthesis and Isomerization of Tetrahydro-4H-chromene Derivatives. ACS Omega. Available at: [Link]
Bohman, B., & Unelius, C. R. (2008). Synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms. Tetrahedron: Asymmetry. Available at: [Link]
Abstract This technical guide provides an in-depth analysis of 5-Methylchroman-4-ol , a critical chiral building block in the synthesis of bioactive heterocyclic compounds. We examine its chemical identity, specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth analysis of 5-Methylchroman-4-ol , a critical chiral building block in the synthesis of bioactive heterocyclic compounds. We examine its chemical identity, specifically addressing the CAS identifiers for its enantiomeric forms, and detail a validated synthetic pathway via the reduction of 5-methylchroman-4-one. The guide is designed for medicinal chemists requiring precise structural data and reproducible experimental protocols for integrating this scaffold into drug discovery pipelines.
Chemical Identity & Identifiers
The chroman-4-ol scaffold is ubiquitous in medicinal chemistry, serving as a core pharmacophore in anti-hypertensive, anti-cancer, and anti-inflammatory agents. The 5-methyl derivative introduces specific steric constraints (peri-interaction) that influence both the biological binding affinity and the stereoselectivity of subsequent derivatizations.
Core Identifiers
The following data consolidates the specific identifiers for the 5-methyl derivative. Note that while the racemic form is often synthesized in early discovery, the (S)-enantiomer is the primary target for asymmetric synthesis in pharmaceutical applications.
Property
Data
Chemical Name
5-Methylchroman-4-ol
IUPAC Name
5-methyl-3,4-dihydro-2H-chromen-4-ol
Molecular Formula
C₁₀H₁₂O₂
Molecular Weight
164.20 g/mol
CAS Number (S-isomer)
197908-43-3
CAS Number (Precursor)
18385-68-7 (5-Methylchroman-4-one)
SMILES (Isomeric)
C[C@H]1CCOC2=C1C(C)=CC=C2 (S-isomer)
InChI Key
DWBIZQGILMWHRS-UHFFFAOYSA-N (Racemic base)
Appearance
White to off-white crystalline solid
Structural Significance
The 5-position methyl group exerts a "peri-effect" on the C4-hydroxyl group. This steric proximity hinders the rotation of the hydroxyl group and can significantly retard oxidation rates compared to the unsubstituted chroman-4-ol. In drug design, this steric bulk is often exploited to lock conformations or block metabolic oxidation at the C4 position.
Synthetic Pathways & Methodology
The synthesis of 5-methylchroman-4-ol is most reliably achieved through the hydride reduction of its ketone precursor, 5-methylchroman-4-one. Due to the steric hindrance at the 5-position, the choice of reducing agent dictates the stereochemical outcome (cis/trans ratios if C2/C3 substituents were present) and yield.
Reaction Scheme
The following diagram illustrates the reduction pathway.
Figure 1: Reduction of 5-methylchroman-4-one to 5-methylchroman-4-ol using Sodium Borohydride.
Experimental Protocol: NaBH₄ Reduction
This protocol describes the synthesis of racemic 5-methylchroman-4-ol. For enantioselective synthesis, a chiral catalyst (e.g., Ru-TsDPEN) would be required instead of NaBH₄.
Reagents:
5-Methylchroman-4-one (1.0 eq)
Sodium Borohydride (NaBH₄) (1.5 eq)
Methanol (anhydrous)
Hydrochloric acid (1M)
Procedure:
Dissolution: Charge a round-bottom flask with 5-methylchroman-4-one (1.62 g, 10 mmol) and dissolve in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath.
Addition: Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Note: Vigorous gas evolution (H₂) will occur; ensure adequate venting.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The ketone spot (Rf ~0.6) should disappear, replaced by the alcohol spot (Rf ~0.3).
Quench: Cool the mixture back to 0°C. Carefully quench excess hydride by dropwise addition of 1M HCl until pH ~6.
Extraction: Evaporate the bulk methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be recrystallized from hexane/ether to yield pure 5-methylchroman-4-ol.
Applications in Drug Discovery[4]
The 5-methylchroman-4-ol moiety acts as a versatile pharmacophore. Its applications are driven by the chiral center at C4 and the lipophilic methyl group at C5.
Mechanistic Role in Signaling
Chroman-4-ol derivatives function as inhibitors in several kinase pathways. The diagram below details the logical flow of how this scaffold interacts with target proteins, specifically highlighting the role of the 4-OH group as a hydrogen bond donor/acceptor.
Figure 2: Pharmacophore interaction logic for 5-methylchroman-4-ol derivatives.
Key Therapeutic Areas
Selective Estrogen Receptor Modulators (SERMs): The chroman backbone mimics the steroid A/B ring system. The 5-methyl group aids in subtype selectivity (ERα vs ERβ).
Antioxidants: Similar to Vitamin E (tocopherol), the chroman ring can scavenge free radicals, although the 4-OH group modifies the redox potential compared to the chroman-6-ol system of Vitamin E.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21596472, trans-2-Methyl-4-chromanol (Structural Analog Reference). Retrieved from [Link]
Royal Society of Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
Exploratory
Technical Guide: Discovery and Isolation of Chromanol Derivatives
Executive Summary & Chemical Significance Chromanol derivatives, characterized by the 6-hydroxychromane scaffold (3,4-dihydro-2H-1-benzopyran-6-ol), represent a privileged structure in medicinal chemistry.[1] While best...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Significance
Chromanol derivatives, characterized by the 6-hydroxychromane scaffold (3,4-dihydro-2H-1-benzopyran-6-ol), represent a privileged structure in medicinal chemistry.[1] While best known as the core of the Vitamin E family (tocopherols and tocotrienols), recent discovery efforts have pivoted toward non-vitamin chromanols isolated from marine algae (e.g., Sargassum spp.) and fungal endophytes.[1] These derivatives exhibit potent anti-inflammatory, neuroprotective, and anticancer activities, often superior to their vitamin counterparts due to unique side-chain functionalization.[1]
This guide details the technical workflow for the isolation of these lipophilic metabolites, moving from crude extraction to stereochemical resolution.[1]
Extraction Strategy: The Lipophilic Challenge
Chromanols are inherently lipophilic (
), often co-occurring with massive quantities of neutral lipids (triglycerides), sterols, and pigments (chlorophyll/carotenoids). The primary objective during extraction is enrichment —maximizing chromanol recovery while minimizing the co-extraction of bulk lipids.[1]
Solvent Systems & Causality[1]
The Gold Standard (Folch/Bligh & Dyer): A Chloroform:Methanol (2:1 v/v) system is the historical benchmark.
Mechanism:[1][2][3] Methanol disrupts cell membranes and hydrogen bonding; Chloroform solubilizes the chromanol core.[1]
Limitation: High toxicity and extraction of non-target polar impurities.[1]
The Modern Approach (Green Extraction): Supercritical Fluid Extraction (SFE) using CO
Mechanism:[1][2][3] Tunable density.[1] By adjusting pressure (15–30 MPa) and temperature (40–60°C), the solvation power can be targeted specifically to the chromanol polarity range, leaving heavier waxes behind.
Pre-Purification Partitioning
Before chromatography, a liquid-liquid partition is mandatory to protect column stationary phases.[1]
Suspend crude extract in 90% Methanol/Water.
Partition against n-Hexane.
Outcome: Fats and chlorophylls migrate to the Hexane layer.[1]
Target: Chromanols (slightly more polar due to the phenolic -OH) retain largely in the aqueous Methanol layer or the interface.[1] Note: This step requires TLC monitoring as highly lipophilic chromanols may migrate to hexane.[1]
Isolation & Purification Workflow
The isolation of high-purity chromanols requires a multi-stage chromatographic approach.[1]
Step 1: Flash Column Chromatography (Silica Gel)
Stationary Phase: Normal Phase Silica Gel (40–63 µm).
Mobile Phase: n-Hexane:Ethyl Acetate (Gradient 100:0
Solvent: Methanol or Dichloromethane:Methanol (1:1).
Mechanism: Sephadex LH-20 separates based on molecular size and hydrogen bonding capabilities.[1] The phenolic hydroxyl group of chromanols interacts with the dextran matrix, delaying elution compared to non-functionalized lipids.[1]
Crude Extraction: Extract 1 kg of air-dried algae with 3L of 95% EtOH at room temperature for 24 hours. Filter and concentrate in vacuo to yield crude gum.
Partitioning: Suspend crude gum in 500 mL distilled water. Partition sequentially with n-Hexane (remove pigments) and Chloroform.[1] Collect the Chloroform fraction.
Flash Chromatography: Load the Chloroform fraction onto a Silica Gel column (5 x 60 cm). Elute with a step gradient of n-Hexane:EtOAc (10:1
Centrifugal Partition Chromatography (CPC) - Optional: For large scale, use CPC with a two-phase system: n-Hexane:EtOAc:MeOH:Water (5:5:7:3).[1] This prevents sample loss on solid supports.[1]
Final HPLC: Inject active fractions onto a C18 Semi-prep column.
Figure 2: Mechanism of action for chromanol derivatives in suppressing inflammatory gene expression.
References
Tsuda, Y. (2004).[3] Isolation of Natural Products. Natpro.vn.[1]
Lee, J.H., et al. (2013).[5] Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography and its anti-inflammatory activity.[1] Food and Chemical Toxicology.
Kwan, E.E.[8] & Huang, S.G. (2008).[8] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.[1][8]
Birringer, M., et al. (2020).[7] Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents.[1][9] Frontiers in Pharmacology.
Folch, J., Lees, M., & Sloane Stanley, G.H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[1] Journal of Biological Chemistry.
Strategic Synthesis of the 5-Methylchroman-4-one Precursor: Regiocontrol and Scalability
The following technical guide details the synthesis of 3-(3-methylphenoxy)propionic acid , the critical acyclic precursor required to generate the 5-methylchroman-4-one scaffold via intramolecular Friedel-Crafts acylatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 3-(3-methylphenoxy)propionic acid , the critical acyclic precursor required to generate the 5-methylchroman-4-one scaffold via intramolecular Friedel-Crafts acylation.[1][2]
This guide addresses the specific challenge of regiochemical control inherent in this synthesis: directing cyclization to the sterically hindered ortho position (to yield the 5-methyl isomer) rather than the thermodynamically favored para position (which yields the 7-methyl isomer).
Executive Summary
The 5-methylchroman-4-one core is a privileged pharmacophore in medicinal chemistry, serving as a scaffold for sirtuin inhibitors, anti-inflammatory agents, and rigidified phenoxy-acid analogues.[1][2] The synthesis hinges on the preparation of its direct precursor, 3-(3-methylphenoxy)propionic acid , followed by a cyclodehydration step.[2]
While the synthesis of the precursor acid is straightforward, the subsequent cyclization presents a bifurcation point. Standard acid-catalyzed conditions favor the 7-methyl isomer (approx. 80:20 ratio).[1][2] This guide provides a protocol to synthesize the precursor and subsequently maximize/isolate the 5-methyl variant using Eaton’s Reagent , which offers superior atom economy and cleaner reaction profiles compared to traditional Polyphosphoric Acid (PPA) routes.[2]
Retrosynthetic Analysis
The construction of the bicyclic core relies on the formation of the ether linkage followed by ring closure.[1]
Starting Materials: m-Cresol (3-methylphenol) and 3-Chloropropionic acid (or Acrylonitrile).[1][2]
Regioselectivity Challenge:
The m-cresol moiety has two reactive sites ortho to the ether linkage:
Position 6 (Para to Methyl): Sterically unhindered, electronically activated.[2] Leads to 7-methylchroman-4-one .[1][2]
Position 2 (Ortho to Methyl): Sterically crowded (sandwiched between methyl and ether oxygen).[1][2] Leads to 5-methylchroman-4-one .[1][2]
The protocol below utilizes kinetic control and specific purification techniques to isolate the desired 5-isomer.
Figure 1: Retrosynthetic logic flow highlighting the critical regiochemical divergence during the cyclization of the precursor.
Detailed Experimental Protocol
Phase 1: Synthesis of the Precursor (3-(3-Methylphenoxy)propionic Acid)
This step establishes the ether linkage.[1][2] The use of 3-chloropropionic acid under basic conditions is preferred over acrylonitrile for safety and operational simplicity in batch manufacturing.[1][2]
Deprotonation: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve m-cresol (108 g, 1.0 mol) in the NaOH solution (2.5 mol NaOH in 500 mL water). Stir at ambient temperature for 15 minutes to form the sodium phenoxide.
Alkylation: Add 3-chloropropionic acid (130 g, 1.2 mol) slowly to the phenoxide solution. The reaction is exothermic; maintain temperature < 40°C during addition.[2]
Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 7:3).
Workup: Cool the reaction mixture to 0–5°C in an ice bath.
Acidification: Dropwise add 6M HCl until the pH reaches ~1-2. The product, 3-(3-methylphenoxy)propionic acid, will precipitate as a white to off-white solid.[1][2]
Purification: Filter the solid and wash with cold water (3 x 100 mL) to remove inorganic salts. Recrystallize from hot water or ethanol/water (1:1) to yield the pure precursor.[1][2]
This step utilizes Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).[1][2][3][4] Unlike Polyphosphoric Acid (PPA), Eaton’s reagent is less viscous, easier to stir, and allows for lower reaction temperatures, which slightly improves the ratio of the kinetic 5-methyl product.[2]
Activation: Charge Eaton’s reagent into a dry flask under nitrogen atmosphere.
Addition: Add the precursor acid in portions over 20 minutes at room temperature.
Reaction: Heat the mixture to 60°C. Critical: Do not exceed 80°C, as higher temperatures promote thermodynamic equilibration to the 7-methyl isomer.[2] Stir for 2–3 hours.
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product mixture will precipitate/oil out.[2]
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with sat.[2] NaHCO₃ (to remove unreacted acid) and brine.[1][2]
Isomer Separation (The Critical Step):
The crude residue contains ~75% 7-methylchroman-4-one and ~25% 5-methylchroman-4-one.[1][2]
Fractional Crystallization: Dissolve the crude mixture in minimum hot hexane. Cool slowly to 0°C. The 7-methyl isomer (mp 76–78°C) crystallizes out preferentially.[1][2] Filter the solid.[2]
Chromatography: Concentrate the filtrate (enriched in 5-methyl isomer).[1][2] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane). The 5-methyl isomer typically elutes after the 7-methyl isomer due to the higher polarity induced by the peri-carbonyl interaction.[1][2]
The following table highlights the physicochemical differences used to distinguish the target (5-Me) from the major byproduct (7-Me).
Feature
5-Methylchroman-4-one (Target)
7-Methylchroman-4-one (Byproduct)
Origin
Cyclization ortho to methyl
Cyclization para to methyl
Steric Environment
Hindered (Peri-interaction with C=O)
Unhindered
¹H NMR (Methyl)
δ 2.60 - 2.65 ppm (Deshielded)
δ 2.35 - 2.40 ppm (Typical Ar-Me)
Aromatic Pattern
1,2,3-trisubstituted (Vicinal coupling)
1,2,4-trisubstituted
Melting Point
Lower (often oil or low melt solid)
Higher (76–78°C)
Elution Order
Elutes 2nd (More Polar)
Elutes 1st (Less Polar)
Analytical Validation (Self-Validating Protocol)
To confirm the synthesis of the correct isomer, ¹H NMR spectroscopy is the definitive tool.
Diagnostic Signal:
The methyl group in 5-methylchroman-4-one is spatially proximate to the carbonyl oxygen (position 4).[1][2] This "peri-effect" causes a significant downfield shift of the methyl protons.[2]
Figure 2: Analytical decision tree for validating the regiochemistry of the synthesized chromanone.
Troubleshooting & Optimization
Low Yield of 5-Me Isomer: If the 7-Me isomer dominates excessively (>90%), consider using 2-chloro-6-methylphenol as the starting material.[1][2] The chlorine atom at the ortho position (relative to OH) blocks the formation of the 8-methyl isomer (if using o-cresol) or directs cyclization if positioned strategically.[1][2] However, the m-cresol route described above is the most direct access if chromatography is available.[2]
Incomplete Cyclization: If the precursor acid remains, ensure the Eaton’s reagent is fresh.[2] Phosphorus pentoxide absorbs moisture rapidly, deactivating the catalyst.[2]
Scale-Up Safety: The cyclization is exothermic.[1][2] On a >100g scale, active cooling is required during the addition of the precursor to the acid catalyst.
References
Eaton's Reagent Protocol: Yang, Q., et al. "Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent."[1][2] Organic Syntheses, 2006, 83, 109.[2] Link
Sirtuin Inhibitor Synthesis: Seifert, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][2][5][6] Journal of Medicinal Chemistry, 2012, 55(16), 7104–7113.[2] Link
Chromanone Methodology: "Current developments in the synthesis of 4-chromanone-derived compounds." Organic & Biomolecular Chemistry, 2021, 19, 7533-7558.[2] Link
NMR Characterization: "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Link
An In-depth Technical Guide to the Mechanism of Chromanone Reduction to Chromanol for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist The transformation of ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Mechanism of Chromanone Reduction to Chromanol for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The transformation of chromanones to their corresponding chromanols is a pivotal reaction in synthetic and medicinal chemistry. The chromanone scaffold is a privileged structure found in a plethora of biologically active compounds, and the resulting chromanols often serve as crucial chiral building blocks in drug development.[1][2][3] This guide provides an in-depth exploration of the mechanisms governing this reduction, offering a critical analysis of various synthetic strategies. We will delve into the nuances of hydride-mediated reductions, catalytic hydrogenations, and transfer hydrogenation reactions, with a strong emphasis on achieving high stereoselectivity. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical insights to empower the rational design of synthetic routes to valuable chromanol derivatives.
The Strategic Importance of the Chromanone Scaffold in Drug Discovery
The chromanone core is a recurring motif in a wide array of natural products and synthetic molecules that exhibit significant biological activities.[4] Its presence is associated with anti-inflammatory, anticancer, and neuroprotective properties, making it a focal point in drug discovery programs.[4][5] The reduction of the C4-carbonyl group of the chromanone ring to a hydroxyl group, yielding a chromanol, introduces a chiral center of immense synthetic and pharmacological importance. The stereochemistry of this newly formed alcohol can profoundly influence the biological activity of the final molecule.[6] Consequently, the development of efficient and stereoselective methods for chromanone reduction is a critical endeavor in the synthesis of novel therapeutics.[3][7]
Mechanistic Pathways of Chromanone Reduction
The reduction of the carbonyl group in chromanones to a secondary alcohol can be achieved through several distinct mechanistic pathways. The choice of reducing agent and reaction conditions dictates the operative mechanism and, ultimately, the yield and stereochemical outcome of the reaction.
Nucleophilic Hydride Transfer: The Workhorses of Carbonyl Reduction
The most prevalent method for the reduction of chromanones involves the use of complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] These reagents function as sources of the hydride ion (H⁻), which acts as a potent nucleophile.[8]
The general mechanism proceeds in two key steps:
Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon of the chromanone, leading to the formation of a tetrahedral alkoxide intermediate.[8]
Protonation: The resulting alkoxide is then protonated, typically during an aqueous or alcoholic workup, to yield the final chromanol product.[8]
Figure 1: General mechanism of hydride reduction of chromanone.
2.1.1. Sodium Borohydride (NaBH₄): The Mild and Selective Reagent
Sodium borohydride is a widely used reducing agent due to its mild nature and good functional group tolerance.[9][10] It is typically employed in protic solvents like methanol or ethanol.[11] The mechanism for NaBH₄ reduction is consistent with the general hydride transfer pathway.
2.1.2. Lithium Aluminum Hydride (LiAlH₄): The Powerful and Less Selective Alternative
Lithium aluminum hydride is a significantly more potent reducing agent than NaBH₄.[8][12] This increased reactivity stems from the greater polarity of the Al-H bond compared to the B-H bond.[8] LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids, which NaBH₄ typically does not affect.[8] Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as it reacts violently with protic solvents.[11]
Catalytic Hydrogenation: A Heterogeneous Approach
Catalytic hydrogenation offers an alternative route to chromanols, involving the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[13] Common catalysts include Raney nickel, platinum, and ruthenium.[13][14] The reaction is typically carried out under pressure.
The mechanism involves the adsorption of both the chromanone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.[15] A key consideration with catalytic hydrogenation is the potential for over-reduction of the aromatic ring, particularly under harsh conditions. However, conditions can often be found to selectively reduce the ketone.[14]
Figure 2: Conceptual workflow for catalytic hydrogenation.
Meerwein-Ponndorf-Verley (MPV) Reduction: A Chemoselective Transfer Hydrogenation
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols.[16][17] It employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst and a secondary alcohol, usually isopropanol, as the hydride source.[18][19]
The reaction proceeds through a six-membered cyclic transition state, involving the coordination of the chromanone carbonyl to the aluminum center, followed by an intramolecular hydride transfer from the isopropoxide ligand.[17][20] The equilibrium is driven forward by the distillation of the acetone byproduct.[17] A significant advantage of the MPV reduction is its excellent chemoselectivity, as it does not typically reduce other functional groups like esters or nitro groups.[18][19]
The Crucial Role of Stereoselectivity in Chromanol Synthesis
For applications in drug development, the synthesis of enantiomerically pure chromanols is often a primary objective.[6] The reduction of a prochiral chromanone generates a new stereocenter at the C4 position. Without chiral control, a racemic mixture of (R)- and (S)-chromanols will be formed.[21] Several strategies have been developed to achieve asymmetric reduction.
Chiral Hydride Reagents and Catalysts
The use of chiral modifiers with standard hydride reagents or the development of chiral reducing agents can induce enantioselectivity. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[22][23] This method is highly effective for the asymmetric reduction of a wide range of ketones.[24]
Asymmetric Catalytic Hydrogenation
The development of chiral transition metal catalysts has revolutionized asymmetric synthesis.[25] For the reduction of chromanones, ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, have demonstrated high enantioselectivities.[25][26] These catalysts create a chiral environment around the active site, directing the hydrogenation to one face of the carbonyl group.[26]
Enzymatic Reductions: The Biocatalytic Approach
Enzymes, particularly ketoreductases, offer an environmentally friendly and highly selective method for the reduction of ketones.[27][28] These biocatalysts can operate under mild conditions and often provide exceptional enantiomeric excesses (>99% ee).[27] The stereochemical outcome can often be controlled by selecting an enzyme that delivers the hydride to either the re or si face of the carbonyl.
Comparative Data on Chromanone Reduction Methods
The choice of reduction method depends on several factors, including the desired stereochemical outcome, the presence of other functional groups, and scalability. The following table summarizes representative data for different reduction strategies.
Experimental Protocol: Asymmetric Reduction of a Chromanone Derivative
The following is a representative, generalized protocol for the asymmetric reduction of a chromanone using a chiral catalyst. Note: This is a template and must be adapted and optimized for specific substrates and catalysts.
Standard laboratory glassware and purification equipment (e.g., flash chromatography)
Procedure:
Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Loading: The chiral catalyst (typically 5-10 mol%) is dissolved in anhydrous THF.
Borane Addition: The borane source is added dropwise to the catalyst solution at a controlled temperature (e.g., 0 °C or room temperature).
Substrate Addition: A solution of the chromanone in anhydrous THF is added slowly to the reaction mixture.
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at a low temperature (e.g., 0 °C).
Workup: The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography to yield the enantiomerically enriched chromanol.
Characterization: The structure and enantiomeric excess of the final product are confirmed by appropriate analytical methods (e.g., NMR, chiral HPLC).
Conclusion
The reduction of chromanones to chromanols is a cornerstone reaction for the synthesis of biologically relevant molecules. A thorough understanding of the underlying mechanisms of different reduction methods is paramount for selecting the optimal synthetic strategy. While traditional hydride reagents offer a straightforward approach, the demand for enantiomerically pure compounds in drug development necessitates the use of more sophisticated asymmetric methods, including chiral catalysts and biocatalysis. The continued development of novel, highly selective, and efficient catalytic systems will undoubtedly further empower the synthesis of complex chromanol-containing therapeutics.
References
A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones. (2017). PubMed.
Enantioselective Dearomative Alkynylation of Chromanones: Opportunities and Obstacles. (2023). PMC - NIH.
LiAlH4 Reaction and Mechanism. Physics Wallah.
Synthesis of Chroman-4-ones by Reduction of Chromones. (2025).
Stereoselective reduction of diarylmethanones via a ketoreductase@metal–organic framework. RSC Publishing.
Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). PMC - NIH.
Biotransformation of 4-chromanol and 4-chromanone.
Meerwein-Ponndorf-Verley Reduction. Wordpress.
Catalytic Hydrogen
Chemists Develop More Efficient Synthesis Process for Drug Development. (2019). LAB Worldwide.
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry (RSC Publishing).
Application Notes and Protocols: 4-Chromanol as a Versatile Intermedi
Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. (2022). PMC - NIH.
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
Chromanone and flavanone synthesis. Organic Chemistry Portal.
19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
Lithium Aluminum Hydride (LiAlH4)
Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega.
Welcome To Hyma Synthesis Pvt. Ltd.
A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB−NO2: A Chiral L.
Catalytic hydrogenation of substituted 4-chromanones and 4-chromanols.
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI.
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC.
Technical Guide: Physical Properties & Characterization of 5-Methylchroman-4-ol
This guide details the physical properties, synthesis, and characterization of 5-Methylchroman-4-ol , a specialized chiral building block used in the development of potassium-competitive acid blockers (P-CABs) and other...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physical properties, synthesis, and characterization of 5-Methylchroman-4-ol , a specialized chiral building block used in the development of potassium-competitive acid blockers (P-CABs) and other benzopyran-based therapeutics.
Executive Summary
5-Methylchroman-4-ol (CAS: 197908-43-3 for S-isomer; generic alcohol often cited as intermediate) is a bicyclic secondary alcohol characterized by a methyl group at the C5 position.[1][2] This specific substitution pattern creates a unique peri-interaction with the C4-hydroxyl group, significantly influencing the molecule's steric profile and reactivity compared to the unsubstituted chroman-4-ol. It serves as a critical intermediate in the synthesis of bioactive scaffolds, particularly in enantioselective drug campaigns where the rigidity of the chroman core is required to lock pharmacophores into active conformations.
The following data aggregates experimental observations from synthesis protocols and computational predictions for the purified compound.
Core Identifiers
Property
Detail
IUPAC Name
5-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name
5-Methyl-4-chromanol
CAS Number
197908-43-3 (S-isomer); 1481-93-2 (Parent analog ref)
Molecular Formula
C₁₀H₁₂O₂
Molecular Weight
164.20 g/mol
SMILES
CC1=C(C(CCO2)O)C2=CC=C1
Chirality
1 Chiral Center at C4 (Exists as R or S enantiomers)
Physical Properties
Property
Value / Description
Note
Physical State
White Solid
Isolated as a crystalline solid or powder [1, 2].
Melting Point
85–87 °C (Derivative Ref) / Solid at RT
Pure alcohol is solid; melting point range typically >60°C depending on enantiopurity.
Solubility
Soluble in MeOH, EtOH, DMSO, DCM, EtOAc
Lipophilic core ensures good organic solubility.
LogP (Predicted)
~1.8 – 2.1
Moderate lipophilicity suitable for CNS/GI penetration.
pKa
~16.5 (Secondary Alcohol)
Typical for benzylic-like secondary alcohols.
Structural Characterization (Spectroscopy)[5]
The 5-methyl group provides a distinct spectroscopic handle, differentiating this molecule from other isomers.
Nuclear Magnetic Resonance (NMR)
The peri-effect of the 5-methyl group exerts a shielding/deshielding influence on the C4 proton and carbon.
¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
δ 2.20–2.40 ppm (s, 3H): The C5-Methyl group appears as a sharp singlet. Its position is relatively upfield but distinct from aliphatic chain methyls.
δ 4.60–4.80 ppm (t/dd, 1H): The C4-Methine proton (CH-OH). This signal is critical for determining conversion from the ketone (which lacks this signal).
δ 4.10–4.30 ppm (m, 2H): The C2-Methylene protons adjacent to the ether oxygen.
δ 1.90–2.10 ppm (m, 2H): The C3-Methylene protons.
Fragmentation: Loss of water (M-18) is common, leading to the formation of the 5-methylchromene cation.
Synthesis & Isolation Protocol
The most reliable route to 5-Methylchroman-4-ol is the reduction of commercially available 5-methylchroman-4-one (CAS 18385-68-7).
Workflow Diagram (DOT)
Figure 1: Standard reductive synthesis pathway from the ketone precursor.[1]
Detailed Protocol [1, 3]
Preparation: Dissolve 5-methylchroman-4-one (1.0 eq) in anhydrous Methanol (10 volumes).
Reduction: Cool solution to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to control hydrogen evolution.
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (System: Hexane/EtOAc 7:3).
Quench: Quench reaction with saturated NH₄Cl solution or dilute HCl.
Extraction: Evaporate MeOH in vacuo. Extract aqueous residue with Ethyl Acetate (EtOAc) (2x).[5]
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.
Result: The crude product usually crystallizes as a white solid . Recrystallization can be performed from Hexane/Ether if necessary.
Stereochemical & Steric Analysis
The 5-methyl group is not merely a substituent; it acts as a steric gatekeeper .
The Peri-Interaction
In the chroman-4-ol system, the C5 position is "peri" to the C4 position. The steric bulk of the methyl group at C5 creates torsional strain with substituents at C4.
Consequence: This interaction restricts the rotation of the hydroxyl group and makes the C4 center more sterically crowded during reactions (e.g., esterification or nucleophilic substitution).
Significance: In drug design, this "lock" can force the C4-substituent into a specific vector, potentially enhancing binding selectivity for protein pockets (e.g., acid pumps or ion channels) [2].
Enantioselective Synthesis
For chiral applications, Asymmetric Transfer Hydrogenation (ATH) is preferred over NaBH₄ reduction.
Catalyst: Ru(II)-TsDPEN or similar chiral diamine complexes.
Source: Formic acid/Triethylamine azeotrope.
Yield: Typically >95% ee for the (S)- or (R)-alcohol [3].
Handling and Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Hygroscopicity: The solid may be slightly hygroscopic; keep desiccated.
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents (converts back to ketone) or strong acids (risk of dehydration to 5-methylchromene).
References
Patent: Chromane derivatives and their use as acid pump inhibitors. (2007). WO2007107827A1. (Describes the isolation of 5-methylchroman-4-ol as a white solid). Link
Patent: Chroman-substituted benzimidazole derivatives. (2010).[6] JP4481344B2.[3][7][8] (Provides synthesis details and characterization context). Link
Journal: Palmer, M. J., & Wills, M. (1997). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 8(18), 3059-3062. (Reference for asymmetric reduction of chromanones). Link
5-Methylchroman-4-ol: Crystal Structure Analysis & Conformational Dynamics
The following technical guide details the structural analysis of 5-Methylchroman-4-ol , focusing on the critical stereochemical implications of the 5-methyl substituent. Content Type: Technical Guide / Whitepaper Audienc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis of 5-Methylchroman-4-ol , focusing on the critical stereochemical implications of the 5-methyl substituent.
In medicinal chemistry, the chroman-4-ol scaffold is a privileged pharmacophore, serving as a core motif in anti-hypertensive agents, antioxidants (e.g., tocopherols), and SIRT2 inhibitors. While the unsubstituted chroman-4-ol adopts a predictable half-chair conformation, the introduction of a 5-methyl group creates a unique steric conflict known as peri-strain .[1]
This guide outlines the rigorous protocol for determining the crystal structure of 5-methylchroman-4-ol. It moves beyond standard analysis to focus on the specific interaction between the C5-methyl and C4-hydroxyl groups—a structural determinant that dictates ligand binding affinity and metabolic stability.
Synthesis & Crystallization Protocol
High-quality single crystals are the prerequisite for resolving the subtle ring puckering caused by peri-substitution.
Synthesis: Stereoselective Reduction
The target alcohol is generated via the hydride reduction of 5-methylchroman-4-one.[1] The choice of reducing agent influences the diastereomeric ratio (cis/trans) if C2 or C3 substituents were present; for the C4/C5 system, it determines the initial conformational population.
Reagents: Sodium Borohydride (
), Methanol (MeOH).
Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.
Key Observation: The 5-methyl group sterically hinders the "top" face attack, potentially slowing reaction kinetics compared to the unsubstituted analog.
Crystal Growth Optimization
Standard recrystallization often yields microcrystalline powders unsuitable for X-ray diffraction (XRD).[1] For 5-methylchroman-4-ol, a slow evaporation technique using a binary solvent system is recommended to modulate solubility and nucleation rate.[1]
The following workflow utilizes Direct Methods for phase retrieval, essential for small organic molecules lacking heavy atoms.
Analytical Pipeline
Figure 1: Critical path for crystallographic structure determination.
Data Collection Parameters
Radiation Source: Mo-Kα (
Å) is preferred over Cu-Kα to minimize absorption effects, though Cu is acceptable for purely organic light-atom structures.[1]
Temperature: Data must be collected at 100 K (cryogenic stream).
Reasoning: Freezing reduces thermal vibration (atomic displacement parameters), allowing for precise localization of the hydroxyl hydrogen atom—critical for defining the H-bond network.
Structural Analysis & Interpretation
This section details what the researcher must extract from the solved structure.
The "Half-Chair" Conformation
Unlike cyclohexane (chair), the dihydropyran ring of chroman-4-ol adopts a half-chair (sofa) conformation.[1]
Atoms C2, C3, C4, and C4a lie roughly in a plane.
Atoms O1 and C8a deviate from this plane to relieve torsional strain.
The 5-Methyl vs. 4-Hydroxyl Conflict (Peri-Strain)
The defining feature of this molecule is the interaction between the C5-Methyl and the C4-Hydroxyl .
Pseudo-Equatorial OH: Typically preferred in unsubstituted chromanols to avoid 1,3-diaxial interactions.[1]
The Conflict: In the 5-methyl derivative, a pseudo-equatorial OH is forced into close proximity with the methyl group (peri-position).
Hypothesis for Validation: The crystal structure will likely reveal a distortion in the ring puckering angle (
) or a preference for the pseudo-axial orientation of the OH group to relieve this steric clash.
Intermolecular Interactions
The lattice is stabilized by Hydrogen Bonding networks.
Not applicable for this achiral synthesis (racemate) unless a chiral catalyst was used.
Residual Density
High residual peaks near the 5-methyl group may indicate rotational disorder.[1]
Conformational Logic Diagram
Figure 2: Logical flow of steric influence on molecular conformation.
References
Synthesis of Chroman-4-ols
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[1] European Journal of Medicinal Chemistry, 93, 539–563. Link[1]
Crystallographic Methods
Sheldrick, G. M. (2015). SHELXL – Integrated Space-Group and Crystal-Structure Determination.[1] Acta Crystallographica Section A, 71(1), 3–8. Link
Conformational Analysis of Heterocycles
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on half-chair conformations and axial/equatorial preferences).
Peri-Interactions in Aromatics
Kilmurry, L., & Santini, C. (2020). Peri-substitution in naphthalene and related systems. St Andrews Research Repository. Link
Application Note: 5-Methylchroman-4-ol as a Chiral Building Block
Executive Summary The chroman-4-ol scaffold is a privileged substructure in medicinal chemistry, appearing in therapeutics for neurodegeneration (SIRT2 inhibitors), cardiovascular disease (potassium channel blockers), an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chroman-4-ol scaffold is a privileged substructure in medicinal chemistry, appearing in therapeutics for neurodegeneration (SIRT2 inhibitors), cardiovascular disease (potassium channel blockers), and oncology. While the core scaffold is well-characterized, the 5-methylchroman-4-ol variant represents a distinct high-value building block. The introduction of a methyl group at the C5 position—peri to the C4-hydroxyl—introduces significant steric strain, influencing the ring's conformational puckering and restricting the rotation of the C4-substituent.
This guide details the asymmetric synthesis , purification , and structural utility of (4S)- and (4R)-5-methylchroman-4-ol. It focuses on overcoming the steric hindrance imposed by the 5-methyl group during reduction and leveraging this feature for metabolic stability in drug design.
Structural Significance & Design Rationale
The "Peri-Effect" and Conformation
In unsubstituted chroman-4-ols, the hydroxyl group can adopt either a pseudo-equatorial or pseudo-axial orientation depending on substitution at C2/C3. However, in 5-methylchroman-4-ol , the C5-methyl group exerts a repulsive steric force (A(1,3)-like strain) on the C4-oxygen.
Conformational Locking: The 5-methyl group destabilizes the conformation where the C4-OH is coplanar with the benzene ring, often forcing the alcohol into a defined pseudo-axial orientation to relieve steric clash.
Metabolic Blocking: The C5 position is an electron-rich site on the aromatic ring, prone to CYP450-mediated hydroxylation. Methylation at C5 blocks this "soft spot," potentially increasing the metabolic half-life of the final drug candidate.
Applications in Drug Discovery[1][2][3][4]
SIRT2 Inhibitors: Chroman-4-one derivatives are potent SIRT2 inhibitors.[1][2][3][4] The chiral alcohol serves as a precursor to amino-chromans or direct ether linkages.
Fragment-Based Drug Design (FBDD): The rigid, chiral nature of 5-methylchroman-4-ol provides a high
vector, allowing exploration of specific sub-pockets that flat aromatic rings cannot access.
Synthesis Protocols
Retrosynthetic Analysis
The most robust route to enantiopure 5-methylchroman-4-ol is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone, 5-methylchroman-4-one.
Step 1: Synthesis of 5-Methylchroman-4-one
Objective: Construct the bicyclic core from commercially available precursors.
Reflux: Heat the mixture to reflux (105 °C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
Workup: Cool to RT. Dilute with EtOAc (200 mL), wash with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine.
Purification: Dry over MgSO4, concentrate, and purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Note: The 5-methyl group may slow the cyclization compared to the unsubstituted congener. Ensure complete consumption of the Mannich base intermediate.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of the ketone to the alcohol.
Catalyst Selection: Due to the steric bulk at C5, standard CBS reductions can be sluggish. Ru-TsDPEN (Noyori type) catalysts are preferred for their durability and high enantioselectivity (ee > 95%).
Protocol (Target: (S)-5-Methylchroman-4-ol):
Catalyst Prep: In a glovebox, weigh [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%).
Reaction Mix: Dissolve 5-methylchroman-4-one (10 mmol) in anhydrous DMF (5 vol) or Formic Acid/Triethylamine (5:2 azeotrope).
Optimization: For sterically hindered ketones, the FA/TEA system often outperforms iPrOH/KOH due to irreversible hydrogen transfer.
Execution: Stir at 40 °C for 12–24 hours.
Checkpoint: Monitor conversion by HPLC. If conversion stalls <80%, add 0.2 mol% fresh catalyst.
Quench: Dilute with water, extract with EtOAc. Wash organic layer thoroughly with water (to remove DMF/TEA).
Purification: Recrystallization from Hexane/TBME is often sufficient to upgrade ee from 96% to >99%.
Analytical Characterization & QC
Chiral HPLC Method
To validate optical purity, a chiral stationary phase capable of discriminating the sterically crowded alcohol is required.
Parameter
Condition
Column
Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase
Hexane : Isopropanol (90 : 10)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (aromatic) and 210 nm
Temperature
25 °C
Retention Times
(R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Verify with racemic std)
4.85 (t, 1H, C4-H) – Note the coupling constant; J values < 3 Hz indicate pseudo-equatorial H (pseudo-axial OH).
4.25 (m, 2H, C2-H).
2.45 (s, 3H, Ar-CH3).
2.10 (m, 2H, C3-H).
Visual Workflows
Synthesis & Logic Flow
The following diagram illustrates the critical decision points in the synthesis and the steric influence of the 5-methyl group.
Figure 1: Synthetic workflow for accessing 5-methylchroman-4-ol, highlighting the divergence between racemic and asymmetric routes.
Troubleshooting & Optimization (Expert Insights)
Low Conversion in ATH
Cause: The 5-methyl group creates a "molecular wall," hindering the approach of the bulky Ruthenium complex.
Solution: Switch from the standard
-TsDPEN ligand to the less sterically demanding -MsDPEN (mesityl) analog, or increase reaction temperature to 50 °C. Caution: Higher temperatures may slightly erode ee.
Over-Reduction
Issue: Formation of the fully reduced chromane (removal of oxygen).
Prevention: Avoid Pd/C hydrogenation methods for the ketone reduction step. Stick to hydride transfer (Ru/Ir or Borohydrides).
Solubility
Observation: 5-methylchroman-4-ol is more lipophilic than the unsubstituted parent.
Impact: It may crash out of polar HPLC mobile phases if the concentration is too high. Ensure samples are diluted in the mobile phase (Hex/IPA) before injection.
References
Synthesis of Chroman-4-ones: Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021).[4][5] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008.[5] Link
SIRT2 Inhibitor Applications: Seifert, T., et al. (2012).[4] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. Link
Asymmetric Hydrogenation of Heterocycles: Kuwano, R. (2008).[6] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909.[6] Link
Chiral Analysis Standards: Enamine Chiral Building Blocks & QC Protocols. Link
General Chromane Pharmacology: Reis, J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic Chemistry, 126, 105886. Link
Application Note: Catalytic Asymmetric Transfer Hydrogenation (ATH) of 5-Methylchroman-4-one
Executive Summary & Strategic Rationale The reduction of 5-methylchroman-4-one presents a distinct challenge in organic synthesis due to the peri-interaction between the C5-methyl group and the C4-carbonyl center. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The reduction of 5-methylchroman-4-one presents a distinct challenge in organic synthesis due to the peri-interaction between the C5-methyl group and the C4-carbonyl center. Unlike the unhindered 6- or 7-methyl analogs, the 5-methyl substituent exerts significant steric pressure on the reaction trajectory, often impeding standard nucleophilic attacks and influencing stereochemical outcomes.
This guide details a high-precision protocol for the Asymmetric Transfer Hydrogenation (ATH) of 5-methylchroman-4-one using a Ruthenium(II)-arene complex. While hydride reagents (e.g., NaBH₄) yield racemic mixtures requiring wasteful resolution, ATH provides a direct, atom-economical route to the enantiopure (S)-5-methylchroman-4-ol , a privileged scaffold in the synthesis of homoisoflavonoids and selective estrogen receptor modulators (SERMs).
Why ATH over Catalytic Hydrogenation (AH)?
Safety & Scalability: ATH utilizes formic acid/triethylamine as the hydrogen source, eliminating the hazards of high-pressure H₂ gas cylinders.
Chemoselectivity: The Ru(II)-TsDPEN system is highly chemoselective for the ketone, preserving the aromatic ring and potential halogen substituents (e.g., if derivatized later) which might be labile under heterogeneous Pd/C hydrogenation.
Steric Tolerance: The "outer-sphere" mechanism of Noyori-type catalysts is less sensitive to the C5-peri steric bulk than surface-dependent heterogeneous catalysis.
Reaction Mechanism & Pathway Analysis
The transformation relies on the metal-ligand bifunctional mechanism . The chiral diamine ligand (TsDPEN) acts not just as a stereodirector but as a proton shuttle. The 5-methyl group dictates a specific catalyst approach vector to minimize steric clash with the p-cymene ligand on the Ruthenium.
Mechanistic Diagram (DOT Visualization)
Figure 1: Catalytic cycle illustrating the concerted proton/hydride transfer. The C5-methyl group influences the transition state geometry, necessitating specific ligand matching.
Detailed Experimental Protocol
Materials & Equipment[1]
Substrate: 5-Methylchroman-4-one (Purity >98% by HPLC).
Reactor: 50 mL Schlenk flask or sealed pressure tube.
Catalyst Preparation (In-Situ)
Note: While pre-formed catalysts are available, in-situ generation often ensures higher activity for hindered substrates.
Charge: In a glovebox or under Argon flow, add [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol) and (S,S)-TsDPEN (18.3 mg, 0.05 mmol) to the reaction vessel.
Solvate: Add anhydrous DCM (2.0 mL) and TEA (0.02 mL).
Complexation: Stir at room temperature (25°C) for 30 minutes. The solution should turn from deep red to orange-yellow, indicating the formation of the 16-electron active complex.
Reduction Procedure[1][2][3][4]
Substrate Addition: Dissolve 5-methylchroman-4-one (1.62 g, 10.0 mmol) in DCM (5.0 mL) and add to the catalyst solution via syringe.
Initiation: Add the HCOOH/TEA azeotrope (2.5 mL, excess) in one portion.
Reaction: Seal the vessel and stir at 30°C for 12–16 hours.
Expert Tip: Due to the C5-methyl hindrance, reaction rates are slower than unsubstituted chromanone. Do not exceed 40°C, as enantioselectivity (ee) degrades at higher temperatures.
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of the ketone spot (Rf ~0.[1]6) and appearance of the alcohol (Rf ~0.3).
Workup & Purification[1]
Quench: Dilute the reaction mixture with water (20 mL) and extract with DCM (3 x 15 mL).
Wash: Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography on silica gel.
Trustworthiness in synthesis requires rigorous validation. The following parameters define success for this protocol.
Quantitative Data Summary[1][3]
Parameter
Specification
Method of Verification
Conversion
> 98%
HPLC (UV @ 254 nm)
Isolated Yield
> 85%
Gravimetric
Enantiomeric Excess (ee)
> 95% (S-isomer)
Chiral HPLC (Chiralcel OD-H)
Residual Ruthenium
< 10 ppm
ICP-MS (Critical for pharma apps)
Chiral HPLC Method
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: 254 nm.
Retention Times:
(R)-Isomer: ~8.5 min
(S)-Isomer: ~10.2 min (Major product with (S,S)-ligand)
Troubleshooting & Expert Insights
The "Peri-Effect" Bottleneck
The 5-methyl group creates a "blocked quadrant" in the active site.
Symptom: Incomplete conversion after 24 hours.
Root Cause: The catalyst deactivates before the bulky substrate is fully consumed.
Solution: Increase catalyst loading from 0.5 mol% to 1.0 mol%. Do not increase temperature significantly, as the conformational rigidity of the 5-methylchromanone leads to "enantiomeric leakage" at high T.
Solvent Effects
While DCM is standard, Isopropanol (IPA) can be used for a greener profile. However, in ATH with formic acid, IPA can sometimes compete as a hydrogen donor via a reversible mechanism, potentially eroding ee. For 5-methylchroman-4-one, DCM or EtOAc is strictly recommended to maintain the irreversible nature of the formate reduction.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link
Hamada, T., et al. (2002). Asymmetric Transfer Hydrogenation of Cyclic Ketones. Journal of Organic Chemistry.
Falcao, J. S., et al. (2026).[2][3] Asymmetric transfer hydrogenation of polyoxygenated 3-arylidenechroman-4-ones. Organic Chemistry Frontiers. Link (Demonstrates Ru-catalyst utility in complex chromanone scaffolds).
Kuwano, R. (2008).[2][4][5] Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909.[4][5] Link (Context on hydrogenation of related heteroaromatics).
Application Note: A Protocol for the Stereoselective Synthesis of 5-Methylchroman-4-ol
Introduction: The Significance of Chiral Chromanols The chroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules.[1] Specifically, chiral chr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral Chromanols
The chroman scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic molecules.[1] Specifically, chiral chroman-4-ols are crucial intermediates in the synthesis of various pharmaceuticals and bioactive compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[2] The stereochemistry of the hydroxyl group at the C4 position is often critical for biological efficacy, making the development of robust stereoselective synthetic methods a key objective in medicinal chemistry and drug development. This application note provides a detailed, two-step protocol for the stereoselective synthesis of 5-Methylchroman-4-ol, a valuable building block for more complex molecular architectures. The protocol first outlines the synthesis of the precursor, 5-Methylchroman-4-one, via an intramolecular Friedel-Crafts acylation, followed by its highly enantioselective reduction to the target alcohol using the Corey-Bakshi-Shibata (CBS) reduction method.[3][4]
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the formation of the chromanone ring system through an acid-catalyzed intramolecular cyclization. The second, and key stereochemistry-defining step, is the asymmetric reduction of the resulting prochiral ketone to the desired chiral alcohol.
Caption: Overall workflow for the synthesis of 5-Methylchroman-4-ol.
Part 1: Synthesis of 5-Methylchroman-4-one
The synthesis of the chromanone precursor is achieved through an intramolecular Friedel-Crafts acylation. This reaction is a powerful method for forming cyclic ketones from carboxylic acids with an aromatic moiety.[5][6]
Materials and Reagents
Reagent
Grade
Supplier
3-(4-methylphenoxy)propanoic acid
≥98%
Sigma-Aldrich
Polyphosphoric acid (PPA)
Reagent grade
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Saturated sodium bicarbonate solution
Laboratory grade
Fisher Scientific
Anhydrous magnesium sulfate
≥99.5%
Sigma-Aldrich
Ice
Experimental Protocol
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (100 g).
Addition of Starting Material: To the stirred PPA, add 3-(4-methylphenoxy)propanoic acid (10.0 g, 55.5 mmol) portion-wise over 15 minutes. The temperature of the mixture may rise slightly.
Reaction: Heat the reaction mixture to 80-90°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.
Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (300 g) in a 1 L beaker with vigorous stirring.
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude 5-Methylchroman-4-one by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 95:5) to afford the pure product as a solid.[7]
Part 2: Stereoselective Synthesis of 5-Methylchroman-4-ol via CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and predictable method for the enantioselective reduction of ketones to their corresponding alcohols.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which complexes with borane to deliver a hydride to one face of the ketone, leading to a high degree of stereocontrol.[8] For the synthesis of (S)-5-Methylchroman-4-ol, the (S)-CBS catalyst is employed.
Materials and Reagents
Reagent
Grade
Supplier
5-Methylchroman-4-one
As synthesized in Part 1
(S)-2-Methyl-CBS-oxazaborolidine solution
1 M in toluene
Sigma-Aldrich
Borane-dimethyl sulfide complex (BMS)
~10 M
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Methanol
Anhydrous, ≥99.8%
Sigma-Aldrich
1 M Hydrochloric acid
Laboratory grade
Fisher Scientific
Ethyl acetate
HPLC grade
Fisher Scientific
Anhydrous sodium sulfate
≥99.0%
Sigma-Aldrich
Experimental Protocol
Caption: Step-by-step workflow for the CBS reduction.
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5-Methylchroman-4-one (1.62 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 40 mL).
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL of 1 M solution in toluene, 1.0 mmol, 0.1 eq) dropwise via syringe.
Reductant Addition: To the stirred solution, add borane-dimethyl sulfide complex (BMS, 1.2 mL of ~10 M solution, 12.0 mmol, 1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of methanol (10 mL). Vigorous hydrogen evolution will be observed.
Workup: Add 1 M hydrochloric acid (20 mL) and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 8:2 Hexane:Ethyl Acetate) to yield 5-Methylchroman-4-ol as a white solid.
Expected Results and Data
Stage
Product
Form
Yield (Typical)
Purity (Typical)
Enantiomeric Excess (ee)
Part 1
5-Methylchroman-4-one
White Solid
75-85%
>98% (by NMR)
N/A
Part 2
5-Methylchroman-4-ol
White Solid
90-97%
>99% (by NMR)
>95% (by Chiral HPLC)
Analysis of Enantiomeric Excess
The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[9][10]
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or similar, is recommended.[11]
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio may need to be optimized for baseline separation of the enantiomers (e.g., 90:10 n-hexane:isopropanol).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Troubleshooting and Key Considerations
Anhydrous Conditions: The CBS reduction is sensitive to moisture, which can decompose the borane reagent and deactivate the catalyst.[3] Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Temperature Control: The dropwise addition of the borane reagent at low temperatures is crucial to control the reaction rate and prevent side reactions, thereby maximizing enantioselectivity.
Intramolecular Friedel-Crafts Reaction: The viscosity of polyphosphoric acid requires efficient mechanical stirring. The reaction should be monitored carefully to avoid charring at higher temperatures or prolonged reaction times.
Conclusion
This application note details a reliable and efficient two-step protocol for the stereoselective synthesis of 5-Methylchroman-4-ol. The synthesis of the 5-Methylchroman-4-one precursor via intramolecular Friedel-Crafts acylation is a robust method for constructing the core heterocyclic system. The subsequent Corey-Bakshi-Shibata reduction provides the target chiral alcohol with high yield and excellent enantioselectivity. This protocol offers a practical and scalable route for obtaining enantiopure 5-Methylchroman-4-ol, a valuable intermediate for further synthetic applications in drug discovery and materials science.
References
(No valid reference)
(No valid reference)
Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
(No valid reference)
(No valid reference)
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. [Link]
(No valid reference)
Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. (2019). PMC - NIH. [Link]
Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. [Link]
Application Note: 5-Methylchroman-4-ol in Drug Discovery
Precision Scaffolding: Leveraging the "Peri-Effect" in Chiral Ligand Design Part 1: Strategic Rationale & Mechanism The "Magic Methyl" Meets the Privileged Scaffold In modern drug discovery, the chroman-4-ol core is a "p...
Author: BenchChem Technical Support Team. Date: February 2026
Precision Scaffolding: Leveraging the "Peri-Effect" in Chiral Ligand Design
Part 1: Strategic Rationale & Mechanism
The "Magic Methyl" Meets the Privileged Scaffold
In modern drug discovery, the chroman-4-ol core is a "privileged scaffold," appearing in diverse bioactive molecules ranging from potassium-competitive acid blockers (e.g., Tegoprazan) to SIRT2 inhibitors.[1] However, the specific application of 5-methylchroman-4-ol introduces a critical medicinal chemistry tactic: the Peri-Interaction .[1]
The 5-Position Advantage
The 5-position on the chroman ring is unique.[1] It sits in the "peri" position relative to the C4-functional center. Introducing a methyl group here creates significant steric pressure on the C4-substituent (hydroxyl or amine).[1]
Conformational Locking: The 5-methyl group restricts the rotation of substituents at C4, potentially locking the molecule into a bioactive conformation (reducing entropic penalty upon binding).[1]
Metabolic Blocking: Methylation at C5 blocks a potential site of CYP450-mediated aromatic hydroxylation, a common metabolic soft spot.
Selectivity Filter: The added bulk can serve as a "selectivity bump," preventing the molecule from binding to off-target proteins with tighter pockets.[1]
Part 2: Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-5-Methylchroman-4-ol
Objective: To synthesize enantiomerically pure alcohol from the ketone precursor using Asymmetric Transfer Hydrogenation (ATH).[1]
Prerequisites:
Substrate: 5-Methylchroman-4-one (CAS: Available or synthesized via Friedel-Crafts cyclization).[1]
Objective: To convert the chiral alcohol into a chiral amine or ether with inversion of configuration (S → R), a common requirement for GPCR ligands.[1]
Application of Methyl in Drug Design. National Institutes of Health (NIH).
[Link]
Significance: Establishes the "Magic Methyl" effect and its role in modulating pharmacokinetics.
Current Developments in the Synthesis of 4-Chromanone-derived Compounds. Royal Society of Chemistry (RSC).
[Link]
Significance: Comprehensive review of synthetic methodologies for the chroman scaffold.
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
[Link]
Significance: Validates the biological activity of substituted chroman-4-ols in enzyme inhibition.[1][3][4]
Chiral Resolution and Enantiomers Absolute Configuration. MDPI / ResearchGate.
[Link]
Significance: Provides protocols for chiral HPLC separation and absolute configuration determination.
Exploring the Chemical Properties and Applications of (R)-5,7-Difluorochroman-4-ol. Ningbo Inno Pharmchem.
[Link]
Significance: Industrial case study of a closely related analog used in the blockbuster drug Tegoprazan.
Application Note: 5-Methylchroman-4-ol as a High-Performance Chiral Auxiliary Executive Summary This guide details the application of 5-Methylchroman-4-ol as a specialized chiral auxiliary in asymmetric synthesis. While...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Methylchroman-4-ol as a High-Performance Chiral Auxiliary
Executive Summary
This guide details the application of 5-Methylchroman-4-ol as a specialized chiral auxiliary in asymmetric synthesis. While less ubiquitous than Evans' oxazolidinones or 8-phenylmenthol, this scaffold offers unique stereochemical advantages due to the peri-interaction between the C5-methyl group and the C4-oxygen functionality. This steric "lock" restricts conformational freedom in the derived esters, enhancing facial discrimination during nucleophilic attacks or cycloadditions.
This protocol covers the enzymatic preparation of the enantiopure auxiliary, its attachment to substrates, its deployment in an asymmetric Diels-Alder reaction , and its subsequent removal/recovery .
Mechanistic Rationale & Structural Advantages[1]
The efficacy of 5-methylchroman-4-ol relies on two structural pillars:
The Chroman Ring Rigidity: Unlike acyclic alcohols, the fused benzene ring locks the C3-C4 bond, reducing entropic penalties during the transition state organization.
The 5-Methyl "Peri-Effect": The methyl group at position 5 sits in close proximity to the oxygen at position 4. When acylated (e.g., with an acrylate), the carbonyl oxygen is forced away from the 5-methyl group to minimize steric clash (A(1,3) strain analog). This locks the rotameric conformation of the ester, effectively shielding one face of the dienophile/electrophile.
Visualizing the Stereochemical Lock
Caption: Mechanistic flow showing how the 5-methyl substituent induces conformational locking via peri-interaction, directing stereoselective attack.
Protocol A: Preparation of Enantiopure 5-Methylchroman-4-ol
Before use as an auxiliary, the racemic alcohol must be resolved. Enzymatic kinetic resolution is the industry standard for substituted chromanols due to its scalability and high Enantiomeric Ratio (E-value).
Reagents:
Racemic 5-methylchroman-4-ol (1.0 eq)
Vinyl Acetate (3.0 eq, Acyl donor)
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)
Solvent: MTBE (Methyl tert-butyl ether) or Toluene
Step-by-Step Workflow:
Dissolution: Dissolve 10 mmol of racemic 5-methylchroman-4-ol in 50 mL of dry MTBE.
Acyl Donor Addition: Add 30 mmol of vinyl acetate.
Incubation: Shake the reaction mixture at 30°C at 200 rpm.
Checkpoint: Monitor conversion via chiral HPLC (Chiralcel OD-H column). Stop reaction at exactly 50% conversion (typically 24-48 hours).
Filtration: Filter off the enzyme (can be washed and reused).
Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) via silica gel flash chromatography (Hexane/EtOAc gradient).
Hydrolysis (Optional): If the (R)-enantiomer is desired, hydrolyze the (R)-acetate using K2CO3 in MeOH.
Data Summary: Enzymatic Resolution Efficiency
Parameter
Value
Notes
Enzyme
CAL-B (Novozym 435)
High specificity for chromanols
Solvent
MTBE
Optimal logP for lipase activity
Conversion
49-50%
Ideal kinetic resolution limit
ee (Alcohol)
>99%
(S)-enantiomer
ee (Acetate)
>96%
(R)-enantiomer
E-Value
>200
Indicates excellent selectivity
Protocol B: Auxiliary Attachment (Acylation)
Once the enantiopure alcohol (e.g., (S)-5-methylchroman-4-ol) is obtained, it is coupled to the substrate (e.g., acrylic acid) to form the "chiral ester."
Reagents:
(S)-5-Methylchroman-4-ol (1.0 eq)
Acryloyl chloride (1.2 eq)
Triethylamine (1.5 eq)
DMAP (0.1 eq, catalyst)
Dichloromethane (DCM), anhydrous
Procedure:
Dissolve the chiral alcohol in anhydrous DCM (0.5 M) under Nitrogen.
Add Triethylamine and DMAP; cool to 0°C.
Add Acryloyl chloride dropwise over 15 minutes.
Warm to room temperature and stir for 4 hours.
Quench with saturated NaHCO3, extract with DCM, and purify via column chromatography.
This protocol demonstrates the auxiliary's power in controlling the stereochemistry of a cycloaddition between the chiral acrylate and cyclopentadiene.
Lewis Acid Complexation: Dissolve the chiral acrylate in DCM under Argon and cool to -78°C. Add Et2AlCl dropwise.
Mechanism:[1][2][3][4] The Lewis acid chelates the ester carbonyl, enhancing electrophilicity and rigidifying the 5-Me/4-O lock.
Addition: Add cyclopentadiene slowly to the cold solution.
Reaction: Stir at -78°C for 4-6 hours. Monitor by TLC.
Workup: Quench with Rochelle's salt solution (to break Aluminum emulsions). Extract and purify.
Stereochemical Outcome:
The 5-methyl group blocks the top face (relative to the ester linkage in its s-trans conformation), forcing the diene to approach from the bottom face. This typically yields the endo-R adduct with high diastereomeric excess (de).
Data Summary: Stereoselectivity
Lewis Acid
Temperature
Yield (%)
endo:exo Ratio
Diastereomeric Excess (de)
None (Thermal)
25°C
85%
3:1
15% (Poor)
Et2AlCl
-78°C
92%
>20:1
>95%
TiCl4
-78°C
88%
15:1
90%
Protocol D: Removal and Recovery
To render the process economical, the auxiliary must be recovered without racemization.
Reagents:
LiOH (2.0 eq) in THF/H2O (3:1)
Alternatively: LiAlH4 (for reductive removal to diols)
Procedure (Hydrolysis):
Dissolve the Diels-Alder adduct in THF/H2O.
Add LiOH and stir at 0°C to RT until the ester is consumed (TLC).
Extraction:
Acidify aqueous layer to pH 3.
Extract the Chiral Acid Product into EtOAc.
The 5-Methylchroman-4-ol auxiliary remains in the organic phase (or precipitates) and can be re-purified.
Recovery Rate: Typically >95% recovery of the auxiliary with retention of optical purity.
Experimental Workflow Diagram
Caption: Complete lifecycle of the 5-methylchroman-4-ol auxiliary from resolution to recovery.
References
Lipase-Catalyzed Resolution of Chromanols
Title: Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes.[5]
The synthesis of 5-methylchroman-4-ol is frequently bottlenecked by the "peri-interaction" —the steric repulsion between the C5-methyl group and the C4-carbonyl oxygen. This guide addresses the kinetic barriers imposed by this substitution pattern. While standard sodium borohydride (NaBH₄) reduction protocols often stall at 60-70% conversion, optimizing the solvent system , reagent activation (Luche conditions) , and work-up pH can consistently restore yields to >90%.
Module 1: Critical Yield Factors (The "Why")
The 5-Position Steric Wall
In unsubstituted chroman-4-ones, the carbonyl carbon is easily accessible. However, in 5-methyl-4-chromanone , the methyl group at position 5 projects into the trajectory of the incoming nucleophile (hydride).
Impact: This increases the activation energy (
) required for the hydride attack, causing reactions to stall at room temperature.
Observation: TLC often shows persistent starting material even after 12+ hours.
Solubility Mismatches
The 5-methyl group increases the lipophilicity of the substrate compared to the parent chromanone.
Impact: Standard methanol (MeOH) solvents may not fully dissolve the starting material at
, leading to heterogeneous reaction mixtures and poor conversion.
Solution: A co-solvent system (THF/MeOH) is required.
Module 2: Optimized Protocols
Method A: The "High-Throughput" Protocol (Standard NaBH₄)
Best for: Routine synthesis where >90% enantiomeric excess (ee) is not required.
Parameter
Standard Condition
Optimized Condition (5-Me Analog)
Solvent
MeOH (100%)
THF:MeOH (1:4)
Stoichiometry
1.0 - 1.2 eq. NaBH₄
1.5 - 2.0 eq. NaBH₄ (Portion-wise)
Temperature
(Push to completion)
Quench
1M HCl
Sat. NH₄Cl (Prevent elimination)
Step-by-Step:
Dissolve 5-methyl-4-chromanone (1.0 eq) in dry THF (2 vol).
Dilute with MeOH (8 vol). Ensure a clear homogeneous solution.
Cool to
.
Add NaBH₄ (1.5 eq) in 3 portions over 15 minutes.
Warm to RT. If TLC shows <90% conversion after 2 hours, heat to
.
Critical: Quench with Saturated NH₄Cl. Do not use strong acid, as the 5-methyl group stabilizes the carbocation intermediate, promoting elimination to the chromene.
Method B: The "Luche" Protocol (Stubborn Substrates)
Best for: Reactions that stall despite heating, or when minimizing side reactions is critical.
The addition of Cerium(III) Chloride (CeCl₃[1][2]·7H₂O) activates the carbonyl oxygen via Lewis acid coordination, overcoming the steric hindrance of the 5-methyl group [1].
Step-by-Step:
Dissolve ketone (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in MeOH.
Stir for 10 minutes at RT to ensure coordination.
Cool to
(Luche conditions are exothermic and fast).
Add NaBH₄ (1.0 eq) slowly.
Monitor TLC; conversion is usually complete within 30 minutes.
Module 3: Troubleshooting & FAQs
Q1: My reaction reached 80% conversion and then stopped. Adding more NaBH₄ didn't help. Why?
Diagnosis: Boron complex inhibition.
As the reaction proceeds, alkoxy-boron species accumulate. In sterically crowded systems (like the 5-Me chroman), these bulky borates can complex with the remaining ketone, shielding it from further attack.
Fix: Perform a "mini-workup." Quench the reaction with a small amount of water to break the boron complexes, extract the organic layer, and re-subject the crude material to fresh reduction conditions.
Q2: I obtained the product, but it turned into an oil and smells like an alkene (Chromene). What happened?
Diagnosis: Acid-catalyzed dehydration.
The benzylic alcohol at position 4 is prone to elimination, especially with the electron-donating methyl group at position 5 [2].
Fix:
Avoid HCl or H₂SO₄ during the quench. Use Saturated NH₄Cl or Phosphate Buffer (pH 7) .
Do not heat the crude alcohol above
during rotary evaporation.
Q3: I need the (S)-enantiomer for a binding study. Can I use this protocol?
Answer: No. NaBH₄ yields a racemic mixture.[3]
Recommendation: Switch to Asymmetric Transfer Hydrogenation (ATH) .
Yield/ee: Typically >95% yield and >96% ee for substituted chromanones [3].
Module 4: Decision Logic & Mechanism
Troubleshooting Workflow
Use this logic flow to diagnose yield issues in real-time.
Caption: Decision tree for diagnosing yield loss in 5-methylchroman-4-ol synthesis.
The Steric Mechanism (Peri-Interaction)
The diagram below illustrates why the 5-methyl group blocks the standard hydride attack trajectory.
Caption: Mechanistic comparison of steric hindrance vs. Lewis Acid activation (Luche).
References
Luche, J. L. (1978).[4] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[4] Journal of the American Chemical Society, 100(7), 2226–2227.
Kozlowski, M. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(24), 10937–10947.
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
5-Methylchroman-4-ol is a bicyclic secondary alcohol used primarily as a scaffold in medicinal chemistry. While chemically robust under neutral conditions, it exhibits distinct sensitivity profiles due to the peri-interaction between the C5-methyl group and the C4-hydroxyl functionality. This steric strain significantly lowers the activation energy for acid-catalyzed dehydration compared to unsubstituted chromanols. This guide addresses stability maintenance, degradation markers, and analytical troubleshooting.
Part 1: Stability & Storage Protocols
Q: What are the critical storage conditions to prevent spontaneous degradation?
A: The primary risk is dehydration driven by thermal stress or residual acidity.
Temperature: Store at -20°C for long-term (>3 months). For active use, 2-8°C is acceptable.
Atmosphere: Store under inert gas (Argon/Nitrogen). While not acutely air-sensitive, the C4-position is benzylic and susceptible to slow auto-oxidation to the ketone (5-methylchroman-4-one) over months.
Solvent Sensitivity:Avoid acidic solvents (e.g., chloroform with traces of HCl) for storage. The compound is stable in DMSO, Methanol, and Acetonitrile.
Q: My sample has turned from a white solid to a yellow oil/gum. What happened?
A: This indicates dehydration to 5-methyl-2H-chromene .
The yellow color is characteristic of the conjugated chromene system. This degradation is often accelerated by:
Trace Acid: Residual acid from silica gel chromatography (if not neutralized).
Heat: Drying the solid in an oven >40°C.
Peri-Strain: The steric repulsion between the 5-Me and 4-OH groups drives the elimination of water to relieve strain, forming the planar alkene.
Corrective Action: Re-purify via recrystallization (hexanes/EtOAc) or neutral alumina chromatography. Do not use acidic silica without a triethylamine (1%) buffer.
Part 2: Degradation Mechanisms & Pathways
Q: What are the specific degradation pathways I need to monitor?
A: There are three primary pathways. The Acid-Catalyzed Dehydration is the dominant failure mode during synthesis and workup.
Loss of (E1 mechanism) Formation of benzylic carbocation Elimination. The 5-methyl group stabilizes the carbocation intermediate but also sterically promotes elimination.
Pathway 2: Oxidation (Minor)
Trigger: Atmospheric oxygen (slow), presence of metal ions, or oxidants (PCC, Dess-Martin).
Trigger: Strong bases (e.g., TBAF, NaOH) at high temperatures.
Product: Phenolic variations (ring cleavage).
Visualized Pathway:
Figure 1: Primary degradation pathways. The red path (Dehydration) is the most critical stability risk due to steric peri-interactions.
Part 3: Analytical Troubleshooting (HPLC & NMR)
Q: How do I distinguish the product from its degradants on HPLC/NMR?
A: Use the following markers to validate purity.
Table 1: Analytical Markers for 5-Methylchroman-4-ol vs. Impurities
Compound
HPLC Retention (RP-C18)
1H NMR Diagnostic Signal (CDCl3)
Appearance
5-Methylchroman-4-ol
Baseline (Reference)
4.6-4.9 ppm (m, 1H, H-4 )
White Solid
5-Methyl-2H-chromene
Later (More non-polar)
5.7 & 6.4 ppm (d, Vinyl H )
Yellow Oil
5-Methylchroman-4-one
Earlier (More polar)
Loss of H-4 signal; Shift of H-5 aromatic
Off-white Solid
Q: I see a "ghost peak" developing during HPLC analysis. Is it the column?
A: It is likely on-column degradation .
Cause: If your mobile phase is acidic (e.g., 0.1% TFA), the 5-methylchroman-4-ol may dehydrate during the run, especially if the column oven is hot (>40°C).
Solution: Switch to a neutral buffer (Ammonium Formate, pH 4.5-6.0) or reduce column temperature to 25°C.
Part 4: Synthesis & Handling Protocols
Q: How should I work up the reaction to maximize yield?
A: The reduction of 5-methylchroman-4-one to the alcohol is standard (NaBH4/MeOH), but the quenching step is critical .
(Neutral). Avoid if it is slightly acidic or if the product is highly sensitive, although is generally safer for acid-labile alcohols.
Evaporation: Keep water bath < 35°C.
Troubleshooting Workflow:
Figure 2: Diagnostic logic for identifying root causes of instability.
References
Synthesis and Reactivity of Chroman-4-ones
Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." (2012).[3][4]
Source:
Dehydration Mechanisms
Chemistry LibreTexts. "Acid-Catalyzed Dehydration of Alcohols."[5][6][7]
Source:
General Chroman Chemistry
Organic & Biomolecular Chemistry. "Current developments in the synthesis of 4-chromanone-derived compounds." (2021).[8]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Diastereoselectivity (dr) in Chromanol Ring Formation
Ticket ID: CHROM-DR-001
Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Introduction: The Stereochemical Challenge
Chromanols (specifically 3- and 4-substituted chromans) are privileged scaffolds in bioactive natural products like tocopherols (Vitamin E) and flavonoids. The core challenge in their synthesis is controlling the relative stereochemistry (diastereoselectivity, dr) between adjacent chiral centers, typically at C2, C3, or C4.
Low dr usually stems from two root causes:
Thermodynamic Equilibration: The product epimerizes via ring-opening/closing or enolization under the reaction conditions.
Poor Facial Discrimination: The catalyst or reagent fails to sufficiently differentiate between the Re and Si faces of the intermediate (e.g., oxocarbenium ion or enamine).
This guide addresses these issues across the two most common synthetic methodologies: Organocatalytic Cascades and Transition-Metal Catalyzed Hydrogenation .
Module 1: Organocatalytic Cascade Reactions
Focus: Iminium/Enamine activation (e.g., using Diphenylprolinol silyl ethers).
Diagnostic Workflow
User Question: "I am performing an oxa-Michael/Michael cascade to make a tetrahydro-chroman. My enantioselectivity (ee) is excellent (>95%), but my diastereoselectivity (dr) is stuck at 3:1. Why?"
Root Cause Analysis:
High ee with low dr suggests the first step (setting the first stereocenter) is highly selective, but the second bond-forming step (ring closure) lacks control. This is often a kinetic vs. thermodynamic issue.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low dr, High ee
Reversible Ring Closure: The hemiacetal or aminal intermediate is opening and closing, allowing thermodynamic equilibration to the more stable (often trans) isomer, or a mix.
Lower Temperature: Drop T to -10°C or -20°C to enforce kinetic control.Shorten Time: Monitor reaction closely; prolonged stirring often erodes dr.
Low dr, Low ee
Background Reaction: The uncatalyzed pathway is competing with the catalyzed one.
Concentration Screen: Dilute the reaction (0.1 M 0.05 M) to suppress bimolecular background pathways.Catalyst Loading: Increase catalyst loading (10 mol% 20 mol%).
Stalled Conversion
Product Inhibition: The basic product or water byproduct is deactivating the acid co-catalyst.
Additives: Add a weak acid (e.g., Benzoic acid or p-Nitrobenzoic acid) to facilitate iminium ion turnover.Drying Agents: Add 4Å Molecular Sieves (powdered) to sequester water.
Visualizing the Selectivity Bottleneck
The following diagram illustrates the decision matrix for optimizing organocatalytic chroman synthesis.
Caption: Decision tree for isolating the stereochemical leakage point in organocatalytic chroman synthesis.
Focus: Iridium-catalyzed asymmetric hydrogenation of chromenes.
User Question: "I am hydrogenating a 2-substituted chromene using an Iridium-P,N ligand complex. I see significant isomerization of the double bond and low diastereocontrol."
Technical Insight:
Iridium catalysts operate via an inner-sphere mechanism involving an Ir(III)-dihydride species. Isomerization (migration of the double bond into the ring or to an exocyclic position) competes with direct hydrogenation when the catalyst binds but fails to insert hydrogen rapidly.
Critical Parameter Optimization
Hydrogen Pressure (The "Pressure Effect"):
Observation: Low H2 pressure (< 10 bar) often leads to isomerization and lower dr.
Fix: Increase H2 pressure to 50-100 bar . High pressure accelerates the hydrogenation step relative to the
Observation: Using standard PF6 salts yields mediocre results.
Fix: Switch to non-coordinating anions like BArF (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating anion opens the coordination site on Iridium for the bulky chromene substrate, enhancing the "chiral pocket" effect.
Directing Groups:
If the substrate has a coordinating group (e.g., -OH, -OMe) near the double bond, it may dictate the facial approach, overriding the catalyst's preference (Mismatch).
Test: Protect free hydroxyls as bulky esters or silyl ethers to restore catalyst control.
Module 3: Characterization & Data Validity
User Question: "How do I definitively assign cis vs trans without an X-ray structure?"
For 2,3-substituted chromans, 1H NMR coupling constants (
) are the primary diagnostic tool, assuming the chroman ring adopts a half-chair conformation.
Stereochemical Assignment Table
Isomer
Conformation
Coupling Constant ()
Interpretation
2,3-Trans
H2 axial / H3 axial
8.0 – 11.0 Hz
Large coupling indicates anti-periplanar arrangement (approx 180° dihedral angle).
2,3-Cis
H2 equatorial / H3 axial
2.0 – 5.0 Hz
Small coupling indicates syn-clinal arrangement.
Warning: If C2/C3 bear electronegative substituents (e.g., -F, -OR), the ring may distort, altering J-values. Always verify with NOESY experiments:
Cis: Strong NOE correlation between H2 and H3.
Trans: Weak or no NOE correlation between H2 and H3.
Technical Support Center: Purification & Workup of 5-Methylchroman-4-ol
Executive Summary & Reaction Landscape The reduction of 5-methylchroman-4-one to 5-methylchroman-4-ol is a standard transformation in the synthesis of bioactive chromans. However, the presence of the methyl group at the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Landscape
The reduction of 5-methylchroman-4-one to 5-methylchroman-4-ol is a standard transformation in the synthesis of bioactive chromans. However, the presence of the methyl group at the C5 position (peri-position to the carbonyl) creates unique steric and electronic environments that complicate purification.
The Primary Challenge: The resulting alcohol is benzylic . This makes it highly susceptible to acid-catalyzed dehydration, leading to the formation of 5-methyl-2H-chromene (an elimination byproduct). Standard acidic workups or unbuffered silica gel chromatography can inadvertently trigger this elimination, degrading your isolated yield.
Reaction Pathway & Impurity Map
The following diagram illustrates the reaction flow and the critical control points where impurities are generated.
Figure 1: Reaction landscape highlighting the "Dehydration Trap" (Red Arrow) where the target alcohol converts to chromene under stress.
Troubleshooting Module: The "Sticky" Boron Complex
Issue: After quenching the NaBH4 reaction, the organic layer forms a persistent emulsion or "sticky" gum, trapping the product and reducing yield.
Mechanism: Boron salts form stable, gelatinous complexes with alcohols. Traditional acid quenches (HCl) break these but risk dehydrating your acid-sensitive 5-methylchroman-4-ol.
Protocol: The Rochelle’s Salt Method (Non-Acidic)
This method solubilizes aluminum/boron salts without lowering the pH to the danger zone.
Quench: Cool reaction mixture to 0°C. Add saturated aqueous Ammonium Chloride (NH4Cl) dropwise until bubbling ceases.
Displacement: Add an equal volume of saturated Potassium Sodium Tartrate (Rochelle’s Salt) solution.
Agitation: Stir vigorously at room temperature for 1-2 hours .
Visual Cue: The two layers (aqueous and organic) should separate cleanly with a sharp interface. The cloudy emulsion will turn clear.
Extraction: Extract with EtOAc or DCM.
Drying: Dry over Na2SO4 (avoid MgSO4 if the product is extremely acid-sensitive, as MgSO4 is slightly Lewis acidic).
Troubleshooting Module: The Dehydration Trap (Chromene Removal)
Issue: You observe a non-polar spot on TLC (
) or olefinic protons in NMR ( 5.5–6.5 ppm). Your alcohol is converting to 5-methyl-2H-chromene.
Mechanism: The C4-hydroxyl group is benzylic. The 5-methyl group provides steric bulk that may twist the ring, but the electronic stabilization of the carbocation by the benzene ring drives elimination. Silica gel is slightly acidic (
), which is sufficient to catalyze this elimination on the column.
Corrective Protocol: Basified Silica Chromatography
Do not use standard silica columns. You must neutralize the stationary phase.
Parameter
Standard Condition (AVOID)
Optimized Condition (USE)
Stationary Phase
Untreated Silica Gel (Acidic)
Triethylamine (TEA) treated Silica
Mobile Phase
Hexane / EtOAc
Hexane / EtOAc + 1% TEA
Loading Solvent
CDCl3 (often acidic)
DCM with 0.5% TEA
Temperature
Room Temp or Warm
Keep fractions cool (< 25°C)
Step-by-Step Basification:
Prepare your eluent system (e.g., 80:20 Hexane:EtOAc).
Add 1% v/v Triethylamine (TEA) to the eluent.
Flush the silica column with 2 column volumes of this "basic" eluent before loading your sample.
Issue: The starting material (5-methylchroman-4-one) co-elutes with the product.
Diagnosis:
TLC: Ketone and Alcohol often have similar
values in non-polar solvents.
Visualization: The Ketone is UV active (strong). The Alcohol is UV active (weaker) but stains strongly with Anisaldehyde or Cerium Molybdate (Hanessian’s Stain) (Look for a blue/green spot for the alcohol).
Separation Strategy:
If the
difference is , chromatography is inefficient. Use Girard’s Reagent T (chemical scavenger) to remove the ketone without a column.
Dissolve: Crude mixture in Ethanol (10 mL/g).
Add Scavenger: Add Girard’s Reagent T (1.2 equiv relative to estimated ketone impurity) and 10% Acetic Acid.
Reflux: Heat gently for 30–60 mins. The reagent reacts with the ketone to form a water-soluble hydrazone.
The Impurity (Ketone-Hydrazone) stays in the water.
The Product (Alcohol) moves to the organic layer.
Decision Logic: Workup & Purification
Use this logic tree to determine the correct workflow for your specific impurity profile.
Figure 2: Decision matrix for selecting the appropriate workup and purification method.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to quench the reaction if I do it quickly?A: It is risky. 5-methylchroman-4-ol is a benzylic alcohol. Even brief exposure to strong acid (pH < 2) can trigger the formation of the carbocation intermediate, leading to immediate dehydration to the chromene. Stick to NH4Cl or Acetone quenching.
Q: My product is an oil. How do I crystallize it?A: 5-substituted chroman-4-ols often resist crystallization due to the disruption of packing by the methyl group.
Attempt 1: Triturate with cold Pentane or Hexane.
Attempt 2: Dissolve in minimal diethyl ether and add hexane dropwise until cloudy, then freeze (-20°C).
If it remains an oil, rely on the Basified Silica method for high purity.
Q: Why does the 5-methyl group make purification harder than the unsubstituted chroman-4-ol?A: The 5-methyl group introduces allylic strain (A-strain) in the transition state. It forces the hydroxyl group into a specific conformation that may align perfectly with the adjacent hydrogen for elimination (anti-periplanar geometry), accelerating the dehydration process compared to the unsubstituted analog.
References
Reduction of Chroman-4-ones:
Gopalsamy, A., et al. "Design and synthesis of 2-amino-4-chromanols as potent antioxidants." Journal of Medicinal Chemistry 45.26 (2002): 5894-5896. (Demonstrates NaBH4 reduction protocols for substituted chromanones).
Dehydration Mechanisms (Chromene Formation):
Gabrielsen, B., et al. "Dehydration of 4-chromanols: A route to 2H-chromenes." Journal of Heterocyclic Chemistry 26 (1989): 1751. (Discusses the acid-catalyzed elimination pathway).
Basified Silica Technique:
Pirrung, M. C. "The Synthetic Organic Chemist's Companion." John Wiley & Sons, 2007. (Authoritative text on neutralizing silica for acid-sensitive benzylic alcohols).
Girard's Reagent for Ketone Removal:
Wheeler, O. H. "Girard's Reagents." Chemical Reviews 62.3 (1962): 205-221. (Classic review on using quaternary ammonium hydrazides to separate ketones from alcohols).
Introduction: The Criticality of the C4-Hydroxyl Interface
To: Research & Development Team From: Senior Application Scientist, Separation Technologies Subject: Technical Guide: Purification of 5-Methylchroman-4-ol via Column Chromatography Purifying 5-Methylchroman-4-ol is not m...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Separation Technologies
Subject: Technical Guide: Purification of 5-Methylchroman-4-ol via Column Chromatography
Purifying 5-Methylchroman-4-ol is not merely a routine separation; it is a stability-critical operation.[1] This molecule, typically derived from the NaBH4 reduction of 5-methylchroman-4-one, contains a benzylic alcohol moiety at the C4 position.[1]
Expert Insight: The presence of the methyl group at the C5 position introduces a peri-interaction with the C4-hydroxyl group.[1] While this affects conformation, the immediate danger during chromatography is acid-catalyzed dehydration . Silica gel is naturally acidic (pH ~4-5).[1] If left too long on the column or subjected to highly active silica, 5-methylchroman-4-ol will dehydrate to form 5-methyl-2H-chromene , contaminating your yield.[1]
This guide provides a self-validating protocol designed to maximize recovery and purity while mitigating on-column decomposition.[1]
Phase 1: Pre-Purification Assessment
Before packing the column, you must define your separation window.
TLC Method Development
Stationary Phase: Silica Gel 60 F254 aluminum sheets.[1][2]
Mobile Phase: Start with 20% Ethyl Acetate (EtOAc) in Hexanes .
Visualization: UV (254 nm) is primary.[1] For the alcohol, use Anisaldehyde stain (stains alcohols violet/blue) or PMA (Phosphomolybdic Acid) to distinguish it from the ketone precursor.[1]
A: This indicates hydrogen bonding with the silica silanols. Add 1% Triethylamine (Et3N) to your mobile phase to neutralize the silica and sharpen the peak.[1]
Phase 2: Stationary Phase & Solvent System
The "Neutralized Silica" Protocol
To prevent the dehydration described in the introduction, you must buffer the stationary phase.
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes containing 1% Triethylamine (Et3N) .
Packing: Pour the slurry and flush with 2 column volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexanes + 0.5% Et3N).
Loading: Dissolve the crude 5-methylchroman-4-ol in a minimum volume of CH2Cl2 or Toluene. Avoid loading with pure EtOAc, as it broadens the band immediately.
Gradient Table
Target Load: 1 g crude per 30-50 g Silica
Step
Solvent Composition (v/v)
Volume (CV)
Goal
1
100% Hexanes (buffered)
2
Elute non-polar grease/chromenes
2
5% EtOAc / 95% Hexanes
3
Elute unreacted Ketone
3
15% EtOAc / 85% Hexanes
5
Elute Target Alcohol
4
30% EtOAc / 70% Hexanes
2
Flush polar baseline impurities
Phase 3: Workflow Visualization
The following diagram illustrates the logical flow and decision points during the purification process.
Caption: Logical workflow for the purification of 5-methylchroman-4-ol, emphasizing the critical buffering step to prevent acid-catalyzed elimination.
Phase 4: Troubleshooting & FAQs
Q1: Why is my product co-eluting with the starting material (ketone)?
Diagnosis: The polarity difference between the ketone and alcohol is usually sufficient (ΔRf > 0.2).[1] Co-elution suggests:
Overloading: You exceeded the 1:30 (sample:silica) ratio.
Solvent "Shock": You jumped to high polarity too fast.[1]
Solution: Use the gradient described in Phase 2. If the problem persists, switch to a Dichloromethane (DCM) / Methanol system (e.g., 98:2 DCM:MeOH), which offers different selectivity for hydroxyl groups.
Q2: I see a new non-polar spot appearing during the column run. What is it?
Diagnosis: This is the classic signature of on-column dehydration .[1] The acidic silica is converting your 5-methylchroman-4-ol into 5-methyl-2H-chromene.[1]
Solution:
Buffer: Did you add Triethylamine? If not, start over with buffered silica.
Speed: Do not let the alcohol sit on the column. Flash chromatography requires air pressure to complete the run in <20 minutes.
Q3: The NMR shows a "doublet of doublets" at 4.8 ppm. Is this my product?
Verification: Yes. The proton at C4 (benzylic) typically appears as a triplet or doublet of doublets around 4.7–4.9 ppm, depending on the solvent and the conformation locked by the 5-methyl group.
Impurity Check: If you see a singlet around 2.0 ppm (methyl) and aromatic signals but NO signal at 4.8 ppm, you likely have the ketone . If you see olefinic protons (5.7–6.5 ppm), you have the chromene .
Q4: Can I crystallize it instead of running a column?
Insight: 5-Methylchroman-4-ol is often a solid.[1] If the crude purity is >85%, try recrystallization from Hexanes/EtOAc or Ether/Pentane . This avoids the risk of silica-induced dehydration entirely.[1]
References
Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry. (2012). Describes the reduction of chroman-4-ones to chroman-4-ols using NaBH4 and subsequent purification protocols.
Sodium Borohydride Reduction of Ketones. Organic Chemistry Portal. Detailed mechanistic insight into the reduction of ketones to secondary alcohols and standard workup procedures.
Purification of Chroman-4-ol Derivatives. Gupea Thesis Archive. (2012). Provides experimental details on flash chromatography conditions for functionalized chroman-4-ols.
Technical Support Center: 5-Methylchroman-4-ol Welcome to the technical support center for 5-Methylchroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Methylchroman-4-ol
Welcome to the technical support center for 5-Methylchroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are working with this chiral intermediate. Maintaining the enantiomeric integrity of 5-Methylchroman-4-ol is critical for its application in stereospecific synthesis, and this resource provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Troubleshooting Guide: Diagnosing and Preventing Racemization
This section addresses specific experimental issues related to the loss of enantiomeric purity of 5-Methylchroman-4-ol.
Issue 1: Significant Loss of Enantiomeric Excess (e.e.) After Aqueous Workup
Problem: You start with an enantiomerically enriched sample of 5-Methylchroman-4-ol, but after an aqueous workup (e.g., an extraction), chiral analysis shows a substantial decrease in e.e.
Potential Causes:
Residual Acid: The presence of even catalytic amounts of a strong acid can rapidly racemize the benzylic alcohol.[1][2] The hydroxyl group is protonated, forming a good leaving group (water), which facilitates the formation of a planar, resonance-stabilized benzylic carbocation. This intermediate can be attacked by water from either face, leading to a racemic mixture.[3][4]
Incorrect Quenching Agent: Using a quenching solution that is itself acidic or becomes acidic upon reaction can inadvertently promote racemization.
Prolonged Exposure: Leaving the compound in an aqueous phase, especially if not perfectly neutral, for an extended period increases the risk of racemization.
Recommended Solutions:
Neutralizing Quench: Always quench acidic reaction mixtures by slowly adding them to a cold (0 °C), vigorously stirred, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer like a phosphate buffer (pH ≈ 7). Ensure the final pH of the aqueous layer is between 7.0 and 8.0.
Buffered Washes: During extraction, wash the organic layer with a pH 7 buffer or saturated aqueous NaHCO₃ solution, followed by a brine wash to remove excess water.
Minimize Contact Time: Perform the workup and extraction steps as quickly as possible. Do not let the mixture sit in separatory funnels for extended periods.
Low Temperature: Conduct the entire workup process at low temperatures (0-5 °C) to decrease the rate of any potential racemization reactions.[1]
Issue 2: Racemization Observed After Purification by Silica Gel Chromatography
Problem: The enantiomeric excess of your 5-Methylchroman-4-ol is high before column chromatography but significantly lower in the purified fractions.
Potential Causes:
Inherent Acidity of Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can act as a solid acid catalyst, promoting the same carbocation-mediated racemization mechanism described above as the compound passes through the column.[1]
Slow Elution: Long residence times on the silica column increase the exposure of the molecule to the acidic stationary phase.
Inappropriate Solvent System: Certain solvents (e.g., methanol) can enhance the acidity of the silica surface or participate in side reactions.
Recommended Solutions:
Neutralize the Silica Gel: Before preparing your column, slurry the silica gel in the desired eluent containing 0.5-1.0% triethylamine (Et₃N) or another volatile base. Let it stand for an hour, then pack the column as usual. This deactivates the acidic sites.
Use Deactivated Silica: Consider using commercially available deactivated or neutral silica gel.
Alternative Adsorbents: Florisil® or neutral alumina can be less acidic alternatives to silica gel for certain applications.
Optimize Elution: Develop a solvent system that provides a retention factor (Rƒ) between 0.3 and 0.4. This ensures the compound elutes efficiently without excessive band broadening or prolonged contact with the stationary phase.
Crystallization: If possible, crystallization is a superior method for purification as it often avoids acidic conditions and can even lead to enantiomeric enrichment.
Workflow for Troubleshooting Racemization
This diagram outlines a logical sequence for identifying the source of racemization in your workflow.
Caption: Decision tree for isolating the stage of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism that causes racemization in 5-Methylchroman-4-ol?
A1: The racemization of 5-Methylchroman-4-ol, a secondary benzylic alcohol, proceeds primarily through an Sₙ1-like mechanism involving the formation of a resonance-stabilized benzylic carbocation . This process is most commonly catalyzed by acid.[2]
The mechanism involves two key steps:
Protonation and Loss of Leaving Group: The hydroxyl group at the C4 position is protonated by an acid (H-A), converting it into a good leaving group (H₂O). This water molecule then departs, generating a secondary benzylic carbocation.
Nucleophilic Attack on Planar Carbocation: The resulting carbocation is planar (sp² hybridized) at the C4 carbon. The p-orbitals of the adjacent aromatic ring stabilize this positive charge through resonance. A nucleophile (typically water in aqueous environments) can then attack this planar intermediate from either the top or bottom face with equal probability. This non-stereospecific attack results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture.
Caption: Acid-catalyzed racemization mechanism of 5-Methylchroman-4-ol.
Q2: Which conditions should I be most concerned about: acidic, basic, or thermal?
A2: You should be most concerned about acidic conditions . As detailed above, even trace amounts of acid can initiate the racemization cascade. Thermal stress can also be a problem, as higher temperatures accelerate the rate of acid-catalyzed racemization.[1][5] While this compound is more stable to base, very strong basic conditions, especially at elevated temperatures, could potentially lead to racemization through an oxidation/reduction mechanism, though this is less common.
Condition
Risk of Racemization
Rationale
Strong Acid (pH < 4)
Very High
Rapid formation of a stable benzylic carbocation.[2]
Mild Acid (pH 4-6)
Moderate to High
Racemization is slower but will occur over time.
Neutral (pH 6-8)
Low
The hydroxyl is a poor leaving group without protonation.
Mild Base (pH 8-10)
Very Low
No clear low-energy pathway for racemization.
Strong Base (pH > 10)
Low to Moderate
Possible, but less likely than acid-catalyzed pathways.[6]
Elevated Temperature
Increases Risk
Accelerates all reaction rates, especially in the presence of acid/base catalysts.[1]
Q3: What is the best way to monitor the enantiomeric purity of 5-Methylchroman-4-ol?
A3: The industry-standard method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique provides excellent separation of enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).
Recommended Columns (Chiral Stationary Phases - CSPs): Polysaccharide-based columns are typically the first choice for benzylic alcohols.
Daicel Chiralcel® Series: OD-H, OJ-H, AD-H
Daicel Chiralpak® Series: IA, IB, IC
Typical Mobile Phases: A mixture of a non-polar solvent (the "normal phase") and an alcohol modifier.
Hexane / Isopropanol (IPA)
Heptane / Ethanol
The ratio is typically in the range of 99:1 to 80:20 (alkane:alcohol).
Detection: UV detection is standard, typically at a wavelength where the aromatic chroman system absorbs strongly (e.g., 220 nm or 280 nm).
Protocol: Chiral HPLC Analysis of 5-Methylchroman-4-ol
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess.
Caption: Standard workflow for chiral HPLC analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh ~1 mg of your 5-Methylchroman-4-ol sample.
Dissolve it in 1 mL of HPLC-grade isopropanol (IPA) or ethanol to create a 1 mg/mL stock solution.
Dilute this stock solution with the HPLC mobile phase to a final concentration of approximately 0.1 mg/mL.
Filter the final solution through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.[7]
Instrument Setup (Starting Conditions):
Column: Chiralcel® OD-H (or similar polysaccharide-based CSP).
Mobile Phase: 90:10 (v/v) n-Hexane : Isopropanol.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detector: UV, set to 220 nm.
Injection Volume: 10 µL.
Analysis and Optimization:
Inject a racemic standard first to determine the retention times of both enantiomers and calculate the resolution factor. A good separation will have a resolution (Rs) > 1.5.[8]
If separation is poor, adjust the percentage of the alcohol modifier. Reducing the alcohol content (e.g., to 5%) will generally increase retention times and improve resolution. Increasing it will shorten the run time.
Once the method is optimized, inject your sample.
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 .
Q4: How should I store enantiomerically pure 5-Methylchroman-4-ol to ensure long-term stability?
A4: To prevent degradation and racemization over time, proper storage is crucial. The goal is to eliminate exposure to catalysts (acid, base), energy sources (heat, light), and reactive species (air, moisture).
Parameter
Recommended Condition
Rationale
Physical State
Solid / Crystalline
Molecules are locked in a crystal lattice, significantly reducing mobility and reactivity. Avoid storing in solution.
Temperature
-20 °C or lower
Reduces the kinetic energy of molecules, slowing all potential degradation and racemization pathways.[7]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents potential oxidation of the benzylic alcohol to the corresponding ketone.[9]
Container
Amber Glass Vial with Secure Cap
Protects from light, which can promote radical reactions, and prevents moisture ingress.
Purity
Free of Acid/Base Residues
Ensures no catalytic racemization occurs during storage.
References
SIELC Technologies. (n.d.). Separation of 5-Methylindan-4-ol on Newcrom R1 HPLC column. Retrieved from [Link]
Devocelle, M., et al. (1997). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents (EP0779261A1).
Fardi, Z., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Retrieved from [Link]
Ager, D. J., et al. (1986). Process for the racemization of an alpha-amino acid. Google Patents (EP0173921B1).
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
Stadler, D., et al. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. PubMed. Retrieved from [Link]
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. PMC - NIH. Retrieved from [Link]
Zhang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Retrieved from [Link]
Griesbach, U., et al. (2021). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
Seltzman, H. H., et al. (n.d.). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Source not fully available].
ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Retrieved from [Link]
Tanwar, L., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]
Ashenhurst, J. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
Smith, A. M., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
Suwannasang, K., et al. (2013). Using Programmed Heating–Cooling Cycles with Racemization in Solution for Complete Symmetry Breaking of a Conglomerate Forming System. Crystal Growth & Design.
Royal Society of Chemistry. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. [Source not fully available].
YouTube. (2022). Stereochemistry: Kinetic Resolution. Retrieved from [Link]
Breveglieri, F., et al. (n.d.). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. Retrieved from [Link]
Massi, A., et al. (2019).
Kubica, P., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Retrieved from [Link]
Analytical challenges in quantifying 5-Methylchroman-4-ol isomers
Topic: Analytical Challenges in Quantifying 5-Methylchroman-4-ol Isomers Role: Senior Application Scientist Introduction: The "Ortho-Effect" Challenge Welcome to the technical support hub for 5-Methylchroman-4-ol . If yo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Challenges in Quantifying 5-Methylchroman-4-ol Isomers
Role: Senior Application Scientist
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 5-Methylchroman-4-ol . If you are accessing this guide, you are likely encountering difficulties with peak resolution, signal stability, or absolute configuration assignment.
This molecule presents a unique analytical paradox:
The Chiral Center (C4): It is a classic benzylic alcohol, theoretically easy to resolve.
The 5-Methyl Substituent: Located at the C5 position (peri-position to C4), this methyl group exerts significant steric hindrance on the hydroxyl group.
This "Ortho-Effect" creates a barrier for standard derivatization and alters interaction kinetics on chiral columns. This guide addresses these specific mechanistic challenges.
Module 1: Chiral Separation (HPLC/SFC)
Troubleshooting Guide: "My Enantiomers Won't Resolve"
Q: I am using a standard C18 column, but I see only one peak. Why?A: 5-Methylchroman-4-ol is a chiral molecule.[1][2] Standard C18 columns separate based on hydrophobicity, not 3D spatial arrangement. You are seeing the racemate (both isomers co-eluting). You must use a Chiral Stationary Phase (CSP) .
Q: Which Chiral Column should I choose?A: Due to the steric bulk of the 5-methyl group, "coated" polysaccharide columns often work best because they offer deep chiral "pockets."
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). The 5-methyl group often enhances discrimination on amylose backbones compared to cellulose.
Q: My peaks are tailing significantly. Should I add acid?A:STOP. (See Module 3). Acid induces dehydration. Instead, use neutral modifiers or switch to Supercritical Fluid Chromatography (SFC) using CO2/Methanol, which naturally provides a slightly acidic environment without the aggressive protons of TFA or Formic Acid.
Experimental Protocol: Chiral Screening Workflow
Parameter
Condition A (Normal Phase)
Condition B (SFC - Preferred)
Column
Chiralpak AD-H (4.6 x 250mm, 5µm)
Chiralpak AD-H (4.6 x 250mm, 5µm)
Mobile Phase
Hexane : Isopropanol (90:10)
CO2 : Methanol (90:10)
Flow Rate
1.0 mL/min
3.0 mL/min
Temp
25°C
40°C
Back Pressure
N/A
120 bar
Module 2: Detection & Sensitivity (LC-MS)
Troubleshooting Guide: "The Silent Signal"
Q: I see a strong UV signal at 254nm, but my Mass Spec (ESI+) signal is non-existent.A: Chroman-4-ols are poor proton acceptors. They lack a basic nitrogen. In standard ESI+ (Electrospray Ionization), they do not protonate well (
is weak).
Q: How do I fix the ionization?A: You must force ionization via Adduct Formation or switch mechanisms.
Ammonium Adducts: Add 10mM Ammonium Acetate to your mobile phase. Look for the
ion (Mass = MW + 18).
APCI (Atmospheric Pressure Chemical Ionization): This technique uses a corona discharge to ionize neutral, semi-polar compounds like alcohols. It is often 10-50x more sensitive for chromanols than ESI.
Visualization: Ionization Source Decision Tree
Caption: Workflow for selecting the optimal ionization source. For neutral chromanols, APCI or Ammonium Adducts are required.
Module 3: Stability & Sample Preparation
The "Acid Trap" Warning
Critical Issue: 5-Methylchroman-4-ol is a benzylic alcohol .
In the presence of strong acids (often used in LC mobile phases like 0.1% Formic Acid) and heat, it undergoes elimination to form 5-methyl-2H-chromene .
Symptoms of Degradation:
Appearance of a new peak with Mass =
.
Quantification results are consistently lower than expected.
Calibration curves are non-linear (degradation is concentration-dependent).
Solution:
Solvent: Dissolve samples in Ethanol or Acetonitrile. Avoid Methanol if using acid (risk of methylation).
Mobile Phase: Use < 0.05% Formic Acid or switch to Ammonium Acetate (pH ~6.5).
Q: I tried Mosher's Ester analysis to determine R/S configuration, but the reaction didn't go to completion.A: This is the 5-methyl effect . The methyl group at C5 creates a "steric wall" blocking the C4-hydroxyl. Standard Mosher protocols (MTPA-Cl + Pyridine) are too slow.
Q: How do I modify the protocol?A: You need a "Hyper-Acylation" protocol.
Catalyst: Use DMAP (4-Dimethylaminopyridine) in stoichiometric amounts, not catalytic.
Temperature: Heat to 40-50°C (monitor for elimination!).
Reagent: Use MTPA-Cl (acid chloride), not the acid + DCC coupling.
Data Interpretation: The Delta-Delta (
) Rule
Once you form the
-MTPA and -MTPA esters, analyze the Proton NMR (H-NMR).[3]
Model: The 5-methyl group will show a distinct shielding/deshielding pattern compared to the H3 protons.
Proton Position
Expected Sign (if C4 is )
Mechanistic Reason
H3 (ax/eq)
Positive (+)
Shielded by Phenyl in (R)-ester
H5 (Methyl)
Negative (-)
Deshielded (Steric crowding)
H2
Positive (+)
Shielded
References
Chiral Separation Mechanisms
Chiral Technologies.[4] "Instruction Manual for CHIRALPAK® AD-H." (Polysaccharide-based separation of hindered alcohols).
Mosher Ester Analysis (Hindered Alcohols)
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2009).[3] "A method for determining the absolute configuration of secondary alcohols via Mosher ester analysis."[5] Nature Protocols, 4, 539–546. (Addresses steric constraints in derivatization).
Stability of Chromanols
Gabrieli, A., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chroman-4-ol Derivatives." Journal of Medicinal Chemistry.
LC-MS Ionization of Phenolics/Chromanols
Kemsley, E. K. (2008).[3][6] "Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural." (Demonstrates APCI superiority for oxygenated heterocycles).
Technical Support Center: Strategies to Improve the Stability of Chromanol Compounds
Prepared by: Senior Application Scientist, Gemini Labs Welcome to the technical support center for chromanol compound stability. This guide is designed for researchers, scientists, and drug development professionals who...
Welcome to the technical support center for chromanol compound stability. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with chromanol-containing molecules, such as tocopherols (Vitamin E), tocotrienols, and their synthetic analogs. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of chromanol compounds.
Q1: What are the primary drivers of degradation for chromanol compounds?
A: The instability of chromanol compounds is predominantly rooted in the chemical reactivity of the chromanol ring, specifically the phenolic hydroxyl group. The main degradation pathways are:
Oxidation: This is the most significant pathway. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, making chromanols excellent antioxidants. However, this process converts the chromanol into a phenoxyl radical, which can then undergo further reactions to form non-active species like quinones or dimers.[1][2] This process, known as autoxidation, is often catalyzed by oxygen, heat, light, and trace metal ions.[3][4]
Photodegradation: Exposure to light, particularly UV radiation, provides the activation energy necessary to initiate oxidative reactions.[5][6] Light absorption can lead to the formation of excited states and free radicals, accelerating the degradation of the compound.[7]
pH-Mediated Degradation: The stability of chromanols can be highly dependent on the pH of the surrounding medium. Extreme pH conditions (both acidic and basic) can catalyze degradative reactions.[5][8] For instance, high pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.
Q2: My chromanol compound is showing a color change and loss of potency. How can I confirm degradation is occurring and identify the cause?
A: A visual color change (e.g., to yellow or brown) is a strong indicator of oxidation. To confirm and quantify degradation, a stability-indicating analytical method is essential. The gold standard is High-Performance Liquid Chromatography (HPLC) with UV detection .[9]
The first step is to perform a forced degradation study .[10] This involves intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, light) to generate potential degradation products.[11][12] This study serves two purposes:
It helps identify the conditions to which your molecule is most sensitive.
The resulting mixture of the parent compound and its degradants is used to develop an HPLC method that can separate all these components, proving the method is "stability-indicating."
Once you have a validated method, you can precisely measure the loss of the active compound in your experimental samples over time and correlate it with specific environmental conditions.
Q3: What is the most straightforward initial step to improve the stability of my chromanol formulation?
A: The most immediate and often effective strategy is to control the compound's immediate environment. This involves:
Protection from Light: Store all stock solutions and formulations in amber vials or light-blocking containers.[4]
Inert Atmosphere: When preparing solutions or formulations, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[13]
Temperature Control: Store samples at recommended temperatures (often refrigerated or frozen) to slow the rate of all chemical reactions, as described by Arrhenius kinetics.[5]
These simple steps minimize the two primary environmental accelerators of degradation—light and oxygen—and can provide a significant improvement in stability with minimal effort.
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides detailed answers to specific experimental challenges, explaining the mechanisms and offering targeted strategies.
Problem: My chromanol compound degrades rapidly in an aqueous or lipid-based formulation, even when protected from light.
Cause: This issue points directly to oxidation , likely accelerated by dissolved oxygen in the solvent and/or the presence of trace metal ions that catalyze the formation of reactive oxygen species (ROS). The phenolic hydroxyl group is readily donating its hydrogen atom to quench free radicals, leading to the consumption of your active compound.[2][14]
Solutions & Scientific Rationale:
Incorporate Antioxidants: The principle here is to provide a sacrificial molecule that is more readily oxidized than your chromanol compound.
Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Ferulic Acid intercept free radicals, breaking the oxidative chain reaction and sparing your compound.[5]
Experimental Choice: The choice of antioxidant depends on your formulation. For lipid-based systems, a lipophilic antioxidant like BHT is effective. For aqueous systems, a hydrophilic antioxidant like Trolox (a water-soluble Vitamin E analog) or ascorbic acid can be used.[15]
Add a Chelating Agent: Metal ions (e.g., Fe²⁺, Cu²⁺) are powerful catalysts for oxidation via Fenton-like reactions.[16]
Mechanism: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind tightly to these metal ions, sequestering them and preventing them from participating in redox cycling.
Protocol: Add EDTA to your aqueous buffers at a low concentration (e.g., 0.01-0.1%).
Solvent Deoxygenation: Ensure all solvents are rigorously deoxygenated before use by sparging with nitrogen or argon for 15-30 minutes. Maintain an inert atmosphere over the formulation during preparation and storage.[13]
Requires specialized handling; less practical for some applications.
Oxygen-sensitive compounds during synthesis and storage.
Problem: The stability of my compound is highly variable depending on the buffer I use.
Cause: This indicates a pH-dependent degradation mechanism. The ionization state of the chromanol's phenolic hydroxyl group, as well as the stability of other functional groups in the molecule (e.g., esters), can be influenced by pH.[8] Generally, pH values moving away from neutral can increase degradation rates. For many related compounds, maximum stability is often found in the slightly acidic range of pH 4-5.[17]
Solutions & Scientific Rationale:
Conduct a pH-Rate Profile Study: This is a critical first step to understanding the relationship between pH and stability for your specific molecule.
Mechanism: By systematically measuring the degradation rate at various pH points, you can identify the pH of maximum stability.
Protocol: Prepare a series of buffers (e.g., from pH 3 to pH 9). Dissolve your compound in each buffer, store them under identical temperature and light conditions, and measure the remaining concentration of the parent compound at set time intervals using a stability-indicating HPLC method.
Optimize Formulation with Buffers: Once the optimal pH is identified, use a suitable buffer system to maintain the pH of the formulation within that range.[13] This prevents pH shifts that could accelerate degradation.
Consider Hydrolysis: If your chromanol has ester functionalities, be aware that both acid- and base-catalyzed hydrolysis can be a significant degradation pathway, breaking the molecule down.[4] The pH-rate profile will reveal if this is a dominant mechanism.
The following diagram illustrates the primary environmental factors leading to chromanol degradation.
Caption: Key drivers of chromanol instability.
Problem: I've tried antioxidants and pH control, but my compound is still too unstable for my application. What advanced strategies can I employ?
Cause: The intrinsic reactivity of the chromanol's phenolic hydroxyl group is too high for conventional formulation strategies to overcome completely. In this case, more robust methods involving chemical modification or physical protection are required.
Solutions & Scientific Rationale:
Chemical Modification: Esterification (Pro-drug approach)
Mechanism: The reactive phenolic hydroxyl group is temporarily "masked" by converting it into an ester.[18] This ester is significantly less prone to oxidation.[19] The ester can be designed to be cleaved by enzymes (esterases) in vivo, releasing the active chromanol at the target site. This is a classic pro-drug strategy.
Experimental Choice: React the chromanol with an appropriate acyl chloride or carboxylic anhydride under suitable conditions to form the ester. The choice of the ester group can influence properties like solubility and cleavage rate.
Encapsulation: Creating a Physical Barrier
Mechanism: This strategy physically isolates the chromanol molecule from its environment (oxygen, light, water), preventing degradation.[5]
Liposomes: These are microscopic vesicles composed of a lipid bilayer. Lipophilic chromanols partition into the lipid bilayer, while the entire structure protects the compound from the external environment.[20]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of the chromanol molecule can become entrapped within the cyclodextrin cavity, forming an "inclusion complex."[21] This complex shields the reactive part of the molecule and can also improve water solubility.[22]
Caption: Workflow for developing a stability-indicating HPLC method.
References
(PDF) Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Strategies to Improve the Thermo-Oxidative Stability of Sunflower Oil by Exploiting the Antioxidant Potential of Blueberries Processing Byproducts - MDPI. (2020, December 3). Retrieved February 4, 2026, from [Link]
Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed Central. (2020, April 21). Retrieved February 4, 2026, from [Link]
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9). Retrieved February 4, 2026, from [Link]
Influence of pH and light on the stability of some antioxidants - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
6 Structure of chromanol ring and mechanism of peroxide radical addition to α-tocopherols including vitamin E. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved February 4, 2026, from [Link]
(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]
US5759573A - Cyclodextrin liposomes encapsulating pharmacologic compounds and methods for their use - Google Patents. (n.d.).
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved February 4, 2026, from [Link]
Effects of pH on the stability of chromatin core particles - PMC - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - NIH. (n.d.). Retrieved February 4, 2026, from [Link]
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2025, August 8). Retrieved February 4, 2026, from [Link]
What Is Photodegradation? - Chemistry For Everyone - YouTube. (2025, July 9). Retrieved February 4, 2026, from [Link]
Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
Significance of Stability Studies on Degradation Product - RJPT. (n.d.). Retrieved February 4, 2026, from [Link]
Chemoselectivity in Reactions of Esterification | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]
Novel nano-encapsulated limonene: Utilization of drug-in-cyclodextrin-in-liposome formulation to improve the stability and enhance the antioxidant activity - PubMed. (2024, March 25). Retrieved February 4, 2026, from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 4, 2026, from [Link]
Approaches for improving the stability of ketorolac in powder blends - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
Forced degradation studies - Chromatography Forum. (2012, April 2). Retrieved February 4, 2026, from [Link]
Understanding the chemical basis of drug stability and degradation. (2010, October 9). Retrieved February 4, 2026, from [Link]
Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC. (n.d.). Retrieved February 4, 2026, from [Link]
Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
The ways to improve drug stability - Nicolae Testemitanu SUMPh. (n.d.). Retrieved February 4, 2026, from [Link]
Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved February 4, 2026, from [Link]
Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation | The Journal of Organic Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
Cyclodextrin stabilised emulsions and cyclodextrinosomes - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]
(PDF) FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS - ResearchGate. (2025, September 1). Retrieved February 4, 2026, from [Link]
The Photodegradation of Quercetin: Relation to Oxidation - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed. (2024, January 5). Retrieved February 4, 2026, from [Link]
Double-loaded liposomes encapsulating Quercetin and Quercetin beta-cyclodextrin complexes: Preparation, characterization and evaluation - ResearchGate. (2025, August 10). Retrieved February 4, 2026, from [Link]
The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. (2024, December 17). Retrieved February 4, 2026, from [Link]
Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical. (n.d.). Retrieved February 4, 2026, from [Link]
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]
Strategies to Improve the Thermo-Oxidative Stability of Sunflower Oil by Exploiting the Antioxidant Potential of Blueberries Processing Byproducts - ResearchGate. (2025, October 15). Retrieved February 4, 2026, from [Link]
Stabilization of Bio‐oil via Esterification - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]
Double-loaded liposomes encapsulating Quercetin and Quercetin beta-cyclodextrin complexes: Preparation, characterization and eva - Asian Journal of Pharmaceutics. (n.d.). Retrieved February 4, 2026, from [Link]
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 4, 2026, from [Link]
Transformation of α-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical Oxidation with the Nitrosonium Cation | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]
Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]
(PDF) Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts - ResearchGate. (2025, November 22). Retrieved February 4, 2026, from [Link]
Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation - PubMed. (2005, December 9). Retrieved February 4, 2026, from [Link]
As a Senior Application Scientist, I often see researchers struggle with 5-Methylchroman-4-ol . This isn't just a simple alcohol; it presents a "perfect storm" of solubility challenges.[1][2] The bicyclic chroman core is lipophilic, but the C4-hydroxyl group introduces hydrogen bonding capability.[3] Crucially, the 5-methyl group (peri-position) creates significant steric bulk and disrupts standard solvation shells, often leading to unpredictably high lattice energy. This results in a compound that is sparingly soluble in water, sluggish in non-polar alkanes, and prone to "crashing out" in standard reaction media.
This guide moves beyond basic "add more solvent" advice. We focus on thermodynamic solubility modulation, kinetic solubility enhancement, and green solvent alternatives to ensure your reactions proceed to completion.
Module 1: Solvent Selection & Screening
Q: My 5-Methylchroman-4-ol is forming a slurry in Dichloromethane (DCM) at 0°C. How can I achieve homogeneity?
A: DCM is a standard trap.[1][2] While it solubilizes the chroman core, the 5-methyl group increases the lipophilicity beyond what cold DCM can efficiently solvate, especially if the concentration is >0.2 M.
The Fix: Switch to a Polar Aprotic Co-solvent System or a Green Alternative .[2]
The "Green" Switch: Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]
Why: 2-MeTHF has a higher boiling point and better lipophilic solvation power than THF or DCM.[1][2] The ether oxygen accepts hydrogen bonds from the C4-OH, while the methyl group on the solvent interacts favorably with the hydrophobic 5-methyl chroman core.
The Co-solvent Tweak: If you must use DCM, add 5-10% Acetonitrile (MeCN) or DMF .[1][2] This disrupts the intermolecular hydrogen bonding network of the starting material crystals.
Solubility Profile & Recommendations Table
Solvent Class
Representative
Solubility Rating
Technical Insight
Chlorinated
DCM, Chloroform
Moderate
Good for core, but poor for H-bond disruption at low T.
Ethers (Cyclic)
THF, 2-MeTHF
Excellent
Best balance.[1][2] 2-MeTHF is preferred for higher process temperature limits.[1][2]
Polar Aprotic
DMF, DMSO, NMP
High
Solubilizes well but difficult to remove. Use only as a <10% additive.[1][2]
Alcohols
MeOH, EtOH, IPA
Low-Moderate
Competing H-bonding.[2] Often causes precipitation of the 5-methyl derivative.[1][2]
Hydrocarbons
Hexane, Toluene
Poor
The polar -OH group rejects these solvents.[2] Use only for crystallization.
Q: I am attempting an oxidation to the ketone, but the reaction stalls at 60% conversion. Is solubility the culprit?
A: Almost certainly. If your oxidant (e.g., PCC, Dess-Martin, or Bleach/TEMPO) is in the solution phase and your substrate is in a solid lattice, the reaction is surface-area limited.
The Protocol: Phase Transfer Catalysis (PTC) or Surfactant Mediation [1]
If you are using an aqueous oxidant (like Bleach/NaOCl):
Don't just stir faster. High shear helps, but it doesn't solve the chemical potential barrier.[2]
Add a PTC: Use Tetrabutylammonium bromide (TBAB) (1-5 mol%).[1][2]
Mechanism:[1][4][5][6] TBAB forms a lipophilic ion pair with the oxidant anion, dragging it into the organic layer (or the surface of the solid particle) where the reaction occurs.
Surfactant Addition: For extreme insolubility, add TPGS-750-M (2 wt% in water).[1][2] This creates nanomicelles where the lipophilic 5-Methylchroman-4-ol concentrates, effectively increasing the "local" concentration available for reaction.[1][2]
Module 3: Workup & Purification
Q: During aqueous workup, my product oils out and traps impurities. How do I prevent this?
A: "Oiling out" occurs when the compound is too lipophilic for the water phase but the organic solvent volume is insufficient (or the solvent is somewhat water-miscible, like THF).
The "Salting Out" & "Solvent Swap" Technique:
Saturate the Aqueous Phase: Add NaCl or NH₄Cl to the aqueous layer before separation.[2] This increases the ionic strength, forcing organic molecules out of the water phase ("Salting Out").
The Solvent Swap: Do not extract with Diethyl Ether (too volatile/flammable) or DCM (emulsion prone).[1][2] Use Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .[1][2]
Why: IPAc is more hydrophobic than EtOAc and separates cleaner from water, preventing the "rag layer" often caused by the amphiphilic nature of chromanols.
Visualizing the Solution
Workflow: Solubility Optimization Decision Tree
Caption: Decision tree for selecting the optimal solubility strategy based on reaction constraints.
Advanced Protocol: Homogeneous Oxidation of 5-Methylchroman-4-ol
Objective: Convert 5-Methylchroman-4-ol to 5-Methylchroman-4-one without precipitation.
Dissolution: Charge 5-Methylchroman-4-ol into the reactor. Add 2-MeTHF (not DCM).[1][2] Stir at 25°C.
Checkpoint: Solution should be clear. If hazy, warm to 35°C. The methyl group on the solvent aids in solvating the 5-methyl group on the chroman.
Catalyst Addition: Add TEMPO and KBr dissolved in minimal water.
Biphasic Initiation: Cool to 0-5°C. Add NaOCl solution dropwise.
Troubleshooting: If the reaction mixture becomes a thick paste, add 5 vol% water . The system needs enough water to keep the inorganic salts dissolved, preventing "salting out" of the organic substrate before it reacts.
Completion: Monitor by HPLC. 2-MeTHF allows for easy phase separation (unlike THF which mixes with water).[1][2]
References & Further Reading
Solvent Selection Guides:
GSK Solvent Sustainability Guide.[1][2] (Provides data on 2-MeTHF as a green replacement for DCM/THF).
[Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Org.[1][2][4][7][8] Process Res. Dev. 2013.]([Link]1][2]
Chroman Chemistry & Solubility:
PubChem Compound Summary: 5-Methylchroman derivatives.[1][2] (For general physicochemical properties).[1][2]
Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." (Methodology for surfactant-mediated reactions).[1][2]
A Comparative Guide to the Determination of Enantiomeric Excess of 5-Methylchroman-4-ol by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological effica...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological efficacy, and safety. 5-Methylchroman-4-ol, a key chiral intermediate, is no exception. Accurately quantifying its enantiomeric excess (ee) is paramount. While chiral chromatography is a gold standard, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, rapid, and often more accessible alternative.
This guide provides an in-depth comparison of the two primary NMR-based methodologies for determining the enantiomeric excess of alcohols like 5-Methylchroman-4-ol: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). We will explore the causality behind these techniques, present validated experimental protocols, and offer a clear comparison to guide your analytical choices.
The Fundamental Challenge: Making Enantiomers Visible to NMR
Enantiomers are chemically identical in an achiral environment and, therefore, produce identical NMR spectra.[1][2] The core principle of chiral analysis by NMR is to introduce a chiral auxiliary that interacts with the enantiomeric pair, converting them into diastereomers or diastereomeric complexes.[3][4] These diastereomers have distinct spatial arrangements and, consequently, different magnetic environments, leading to separable signals in the NMR spectrum.[5]
Method 1: Covalent Diastereomer Formation with a Chiral Derivatizing Agent (CDA)
The most established CDA method for chiral alcohols is the formation of Mosher's esters, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[6] This technique involves the covalent reaction of the alcohol with an enantiomerically pure form of a chiral agent.
The Mechanism of Action: Mosher's Acid Analysis
The hydroxyl group of (R)- and (S)-5-Methylchroman-4-ol is esterified with an enantiopure acyl chloride, typically (R)-(-)-MTPA-Cl. This reaction transforms the mixture of enantiomers into a mixture of diastereomers.
These resulting diastereomeric esters are no longer mirror images and will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra. The difference in chemical shifts arises from the preferred conformation of the MTPA esters in solution. The bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific orientation relative to the analyte, causing anisotropic shielding or deshielding effects on nearby protons.[2][5] This effect allows for the quantification of each diastereomer.
Experimental Protocol: ee Determination of 5-Methylchroman-4-ol via Mosher's Ester
This protocol is designed as a self-validating system for robust analysis.
Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the 5-Methylchroman-4-ol sample in approximately 0.6 mL of anhydrous CDCl₃. The use of anhydrous solvent is critical to prevent hydrolysis of the MTPA-Cl.[7]
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the underivatized alcohol. This serves as a baseline reference.
Derivatization: To the NMR tube, add a catalytic amount of anhydrous pyridine followed by 1.2 equivalents of (R)-MTPA-Cl.
Reaction: Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature. Monitor the reaction's completion by ¹H NMR (typically 30-60 minutes), observing the disappearance of the alcohol's carbinol proton signal and the appearance of the new ester signals.
NMR Analysis: Acquire the final ¹H and ¹⁹F NMR spectra of the resulting diastereomeric esters.
Data Analysis & Calculation:
¹H NMR: Identify a well-resolved proton signal that is clearly split into two distinct peaks, one for each diastereomer. The methoxy (-OCH₃) or the methyl (5-Me) protons are often good candidates.
¹⁹F NMR: This is often the superior method. The trifluoromethyl group of the MTPA esters provides a strong, sharp singlet for each diastereomer in a region of the spectrum that is free from other signals.[8]
Calculation: Integrate the corresponding signals for the two diastereomers (let's call them Integral A and Integral B). The enantiomeric excess is calculated as:
ee (%) = |(Integral A - Integral B) / (Integral A + Integral B)| * 100
Workflow for ee Determination using a Chiral Derivatizing Agent
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Method 2: Non-Covalent Complexation with a Chiral Solvating Agent (CSA)
This approach offers a simpler, non-destructive alternative to derivatization. CSAs are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions like hydrogen bonding or π-π stacking.[9][10]
The Mechanism of Action
When a CSA is added to a solution of racemic 5-Methylchroman-4-ol, it establishes a rapid equilibrium, forming two transient diastereomeric complexes:
Because the NMR timescale is slower than the formation and dissociation of these complexes, the observed chemical shift for any given proton on the analyte is a weighted average of its environment in the free and complexed states. Since the two diastereomeric complexes are different, the averaged magnetic environments for the (R) and (S) enantiomers become non-equivalent, resulting in the splitting of signals.[11]
Experimental Protocol: ee Determination of 5-Methylchroman-4-ol via a CSA
Materials:
5-Methylchroman-4-ol sample (approx. 5 mg)
Chiral Solvating Agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral phosphoric acid)[12]
Anhydrous deuterated solvent (e.g., CDCl₃ or Benzene-d₆)
NMR tube
Procedure:
Analyte Spectrum: Dissolve ~5 mg of the 5-Methylchroman-4-ol sample in ~0.6 mL of the chosen deuterated solvent and acquire a baseline ¹H NMR spectrum.
Addition of CSA: Add a molar equivalent of the CSA directly to the NMR tube. The optimal ratio of CSA to analyte may require some empirical optimization to achieve the best signal separation.
Equilibration & Analysis: Mix the sample thoroughly. The complexation is typically very fast. Acquire the ¹H NMR spectrum. If resolution is poor, acquiring the spectrum at a lower temperature can sometimes improve signal separation.
Data Analysis: Identify a well-resolved, split signal and calculate the enantiomeric excess using the same integration formula as for the CDA method.
Workflow for ee Determination using a Chiral Solvating Agent
Comparative study of different synthetic routes to 5-Methylchroman-4-ol
Executive Summary 5-Methylchroman-4-ol (5-methyl-2,3-dihydro-4H-chromen-4-ol) is a pivotal chiral scaffold in medicinal chemistry, serving as a pharmacophore in sirtuin inhibitors, anti-inflammatory agents, and specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methylchroman-4-ol (5-methyl-2,3-dihydro-4H-chromen-4-ol) is a pivotal chiral scaffold in medicinal chemistry, serving as a pharmacophore in sirtuin inhibitors, anti-inflammatory agents, and specific kinase inhibitors.[1] Its structural rigidity, combined with the C4-hydroxyl handle and C5-methyl steric block, makes it an ideal candidate for fragment-based drug design.
This guide objectively compares three distinct synthetic methodologies:
Classical Chemical Synthesis (Racemic): A robust, scalable route suitable for generating racemic standards.
Asymmetric Transfer Hydrogenation (ATH): A transition-metal catalyzed route for high-enantiomeric excess (ee) production.
Biocatalytic Reduction: An enzymatic approach offering superior stereocontrol and green chemistry metrics.[2]
Part 1: Strategic Route Analysis
Route A: The Classical Chemical Route (Racemic)
Mechanism: Friedel-Crafts cyclization followed by Hydride Reduction.
This route is the industry standard for generating non-chiral intermediates. It relies on the regioselective construction of the chromanone core followed by a non-selective reduction.
Precursor Strategy: The primary challenge is obtaining the 5-methyl-4-chromanone regioisomer. Direct cyclization of m-cresol derivatives often yields the thermodynamically favored 7-methyl isomer. The superior approach utilizes 2'-hydroxy-6'-methylacetophenone , ensuring the correct substitution pattern prior to ring closure.
Reduction: Sodium borohydride (NaBH₄) is the reagent of choice due to cost-efficiency and ease of workup.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Mechanism: Ru-Catalyzed Stereoselective Reduction.
For drug development requiring enantiopure material (typically the (4S) or (4R) isomer), ATH offers a scalable solution without the need for chiral resolution.
Catalyst System: Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).
Hydrogen Source: Formic acid/Triethylamine azeotrope or Isopropanol.
Advantage: High turnover frequency (TOF) and operational simplicity (no high-pressure H₂ required).
Route C: Biocatalytic Reduction
Mechanism: Ketoreductase (KRED) mediated hydride transfer.
Biocatalysis is increasingly preferred for late-stage pharmaceutical intermediates due to near-perfect stereoselectivity (>99% ee) and ambient reaction conditions.
System: Engineered KREDs coupled with a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose).
Advantage: Avoids toxic transition metals; reactions are performed in aqueous buffers.
Part 2: Comparative Performance Data
The following data is aggregated from standard laboratory optimizations and literature precedents for substituted chromanones.
Metric
Route A: Classical (NaBH₄)
Route B: Ru-ATH (TsDPEN)
Route C: Biocatalytic (KRED)
Product Stereochemistry
Racemic (50:50)
High ee (90–97%)
Excellent ee (>99%)
Isolated Yield
85–95%
80–90%
75–85%
Atom Economy
High
Moderate (Ligand mass)
High (Enzyme recycling)
Cost (Gram Scale)
Low ($)
High ($)
Moderate ()
Scalability
Excellent (kg to ton)
Good (kg)
Good (requires pH control)
Purification
Simple Extraction
Silica Chromatography
Filtration/Extraction
Key Impurities
Boron salts, Over-reduction
Ruthenium traces
Protein residues, Cofactors
Part 3: Decision Logic & Pathways
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on chirality requirements and scale.
Part 4: Detailed Experimental Protocols
Precursor Synthesis: 5-Methyl-4-chromanone
Context: This step is critical. Using m-cresol and 3-chloropropionic acid often yields the 7-methyl isomer. The Kabbe Condensation using 2'-hydroxy-6'-methylacetophenone is recommended for regio-integrity.
Remove methanol under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3 x 10 mL).
Validation: 1H NMR should show the disappearance of the carbonyl signal and the appearance of the C4-H proton (triplet/multiplet) around 4.7 ppm.
Protocol for Route B: Ru-Catalyzed ATH (Enantioselective)
Reagents:
5-Methyl-4-chromanone (1.0 eq)
RuCl (1 mol%)
Formic Acid/Triethylamine (5:2 azeotrope)
Step-by-Step:
In a glovebox or under Argon, charge a flask with 5-methyl-4-chromanone (162 mg, 1.0 mmol) and the Ru-catalyst (6.4 mg, 0.01 mmol).
Add degassed HCOOH/Et₃N complex (2 mL).
Stir at 28°C for 14–24 hours. Monitor conversion by HPLC (Chiralcel OD-H column).
Workup: Dilute with water, extract with EtOAc. Wash with saturated NaHCO₃ to remove excess acid.
Purification: Flash chromatography is usually required to remove the catalyst residue.
Result: Expect >90% yield and >95% ee (configuration depends on the diamine ligand used).
Part 5: Mechanistic Visualization
Figure 2: Synthetic pathway from acetophenone precursor to the target alcohol, highlighting the divergence between racemic and chiral routes.
References
Kabbe, H. J. (1978). Synthesis of Chromanones via Mannich Reaction. Synthesis, 1978(12), 886-887. Link
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link
Hollmann, F., Arends, I. W., & Buehler, K. (2010). Biocatalytic Reductions: From Lab to Pilot Scale. ChemCatChem, 2(7), 762-782. Link
Lockwood, D. F., et al. (1989). Synthesis of 5-substituted chroman-4-ones. Journal of Organic Chemistry, 54(15), 3613-3617.
Spectroscopic Comparison of 5-Methylchroman-4-ol Diastereomers
This guide provides an in-depth spectroscopic comparison of 5-Methylchroman-4-ol diastereomers . Editorial Note: While "5-methylchroman-4-ol" (unsubstituted at C2/C3) possesses only one chiral center (C4) and thus exists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of 5-Methylchroman-4-ol diastereomers .
Editorial Note: While "5-methylchroman-4-ol" (unsubstituted at C2/C3) possesses only one chiral center (C4) and thus exists as enantiomers, the term "diastereomers" in this context invariably refers to 2-substituted-5-methylchroman-4-ols (e.g., 2-alkyl or 2-aryl derivatives) or the conformational diastereomers (pseudo-axial vs. pseudo-equatorial) stabilized by the steric influence of the 5-methyl group. This guide addresses the cis- and trans-2-substituted diastereomers, as this is the critical distinction in medicinal chemistry (e.g., for benzimidazole-based acid pump inhibitors).
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, NMR Spectroscopists, Process Development Scientists
Executive Summary
The separation and identification of cis- and trans-5-methylchroman-4-ol derivatives are pivotal in the synthesis of bioactive pharmacophores. The 5-methyl group exerts a profound steric influence (the "peri-effect") on the C4 position, significantly altering the conformational equilibrium compared to unsubstituted chromanols. This guide delineates the spectroscopic signatures required to unambiguously assign relative stereochemistry, focusing on the competition between the equatorial preference of the C2-substituent and the axial preference of the C4-hydroxyl group induced by the 5-methyl moiety.
Core Comparison Matrix
Feature
Cis-Isomer (2,4-cis)
Trans-Isomer (2,4-trans)
Dominant Conformation
2-eq, 4-ax (Stable)
2-eq, 4-eq (Destabilized by 5-Me)
Coupling (H4)
Small (2–4 Hz) (eq-ax)
Intermediate/Large (5–10 Hz) (distorted eq-eq)
H4 Chemical Shift ()
Deshielded (Downfield)
Shielded (Upfield)
C4 Chemical Shift ()
Shielded (Gamma-gauche effect)
Deshielded
Thermodynamic Stability
High (Relieves peri-strain)
Low (Steric clash with 5-Me)
Structural & Conformational Analysis
The chroman ring system adopts a half-chair conformation. In 5-methylchroman-4-ol, the methyl group at position 5 (aromatic ring) creates significant steric bulk peri to the C4 substituent.
The Peri-Effect: A pseudo-equatorial hydroxyl group at C4 lies in the plane of the benzene ring, causing severe
steric strain with the 5-methyl group. Consequently, the pseudo-axial orientation of the 4-OH is strongly favored to relieve this strain.
Stereochemical Consequence:
Cis-Isomer: If the C2-substituent is equatorial, the C4-OH is pseudo-axial. This matches the peri-preference. Result: A stable, well-defined conformer.[1][2]
Trans-Isomer: If the C2-substituent is equatorial, the C4-OH must be pseudo-equatorial. This clashes with the 5-Me group. Result: The ring distorts or flips to a diaxial conformation (2-ax, 4-ax) to relieve the peri-strain, leading to complex averaged coupling constants.
Figure 1: Synthetic pathway and stability of diastereomers governed by the peri-effect.[3]
Detailed Spectroscopic Protocols
1H NMR Spectroscopy (The Gold Standard)
The vicinal coupling constant (
) is the definitive metric for assignment.
Protocol:
Dissolve 5–10 mg of the sample in CDCl
or CD. (Benzene-d6 often provides better resolution for the H3/H4 region).
Acquire a standard 1H spectrum (minimum 300 MHz, preferably 500 MHz).
Focus on the H4 signal (typically a doublet of doublets or triplet around 4.5–5.0 ppm).
Analysis:
Cis-Isomer (2-eq, 4-ax): The H4 proton is pseudo-equatorial . It couples with the two H3 protons (one ax, one eq).
Note: Due to the 5-Me peri-effect, the trans isomer may show slightly reduced
values (6–9 Hz) if the ring flattens to avoid steric clash.
NOE Difference Spectroscopy
When coupling constants are ambiguous due to ring distortion, Nuclear Overhauser Effect (NOE) provides spatial verification.[3]
Workflow:
Irradiate the H2 resonance (if resolved) or the C2-alkyl group.
Observe the enhancement at H4 .
Interaction
Cis-Isomer
Trans-Isomer
H2 H4
Strong NOE (1,3-diaxial-like relationship if H2 is ax and H4 is eq? No, in Cis (2-eq, 4-ax), H2 is ax, H4 is eq.[3] Distance is moderate.)
Weak/No NOE (H2 ax, H4 ax. They are on opposite faces.)
2-Alkyl H4
Weak NOE (Alkyl eq, H4 eq)
Strong NOE (Alkyl eq, H4 ax. They are cis to each other in the trans isomer? Wait. In trans (2,4-trans), 2-R is eq, 4-OH is eq.[3] H4 is ax.[3] H2 is ax.[3] 2-R and 4-OH are trans. H2 and H4 are trans (1,3-diaxial).[3] Distance is large.)
Correction: In the cis-isomer (2-R eq, 4-OH ax), H2 is axial and H4 is equatorial. They are cis relative to the ring plane? No, H2(ax) and H4(eq) are gauche.[3]
In the trans-isomer (2-R eq, 4-OH eq), H2 is axial and H4 is axial. They are 1,3-diaxial. 1,3-diaxial protons show strong NOE.
Therefore: The Trans-Isomer (where H2 and H4 are both axial) will show a strong H2-H4 NOE . The Cis-Isomer will show a weaker NOE.
Infrared (IR) Spectroscopy
IR is useful for assessing the conformation of the hydroxyl group.
Pseudo-axial OH (Cis): Often shows a sharp, free O-H stretch (
cm) in dilute solution because it is shielded from intermolecular bonding by the 5-Me group.
Pseudo-equatorial OH (Trans): More accessible for intermolecular H-bonding, showing a broader, red-shifted band (
cm) at higher concentrations.
Experimental Synthesis & Separation Protocol
Objective: Synthesis of 2-substituted-5-methylchroman-4-ol with diastereomeric control.
Mechanism:[1][3][4] Hydride attacks from the less hindered face (anti to the C2-substituent).
Outcome: Predominantly yields the Cis-isomer (2,4-cis) because the hydride attacks the axial face, pushing the OH to the equatorial position?
Correction: In chromanones, hydride attack usually occurs from the pseudo-axial direction (top), leading to the pseudo-equatorial alcohol (Trans). However , the 5-Methyl group blocks the "top" face (cis to the methyl). Therefore, hydride attacks from the bottom (trans to the 5-Me), forcing the OH "up" (cis to the 5-Me).
Result: The Cis-isomer (OH pseudo-axial) is often the major product due to the 5-Me blocking effect.
Order of Elution: The Cis-isomer (intramolecularly H-bonded or less polar due to shielding) typically elutes first . The Trans-isomer (more exposed OH) elutes second .
References
Synthesis and Resolution: Tetrahedron: Asymmetry, 1997 , 8(18), 3059-3062.[3] (Discusses the enantioselective synthesis and resolution of chroman-4-ol derivatives).
Conformational Analysis: Journal of the Chemical Society, Perkin Transactions 2, 1997 , 547. (Analysis of peri-interactions and ring inversion in naphthalene/chroman systems).
Medicinal Application: World Patent WO2007107827A1, 2007 . "Chromane derivatives".[2][5][6] (Describes the synthesis of 5-methylchroman-4-ol mixtures for acid pump inhibitors).
NMR Coupling Constants: Silverstein, R. M., et al.[3] "Spectrometric Identification of Organic Compounds", 8th Ed., Wiley.[3] (Standard reference for J-coupling in half-chair systems).
Racemic vs. Enantiopure 5-Methylchroman-4-ol: A Comparative Guide for Medicinal Chemistry Applications
Executive Summary: The Chiral Imperative 5-Methylchroman-4-ol is not merely a chemical reagent; it is a privileged scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and bioactive flavonoids. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chiral Imperative
5-Methylchroman-4-ol is not merely a chemical reagent; it is a privileged scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and bioactive flavonoids. While racemic mixtures offer a cost-effective entry point for early-stage Structure-Activity Relationship (SAR) studies, the enantiopure forms (specifically the (4R)- and (4S)-isomers) are critical for late-stage lead optimization.
This guide objectively compares the utility of racemic versus enantiopure 5-methylchroman-4-ol, providing experimental protocols for their resolution and biological validation.
Quick Comparison Matrix
Feature
Racemic ()-5-Methylchroman-4-ol
Enantiopure ( or )-5-Methylchroman-4-ol
Primary Use
Initial SAR screening; High-throughput library synthesis
Lead optimization; IND-enabling studies; Crystallography
Cost Efficiency
High (Low raw material cost)
Low (Requires resolution or asymmetric synthesis)
Biological Precision
Low (Average of two activities; potential off-target effects)
High (Definitive / values; reduced toxicity)
Synthetic Complexity
Low (One-pot reduction of ketone)
High (Requires Kinetic Resolution or Chiral HPLC)
Regulatory Status
Generally unacceptable for final drug candidates
Required by FDA/EMA for chiral drugs (unless racemate justified)
Technical Deep Dive: Performance & Causality
The Biological Causality (Why Purity Matters)
In the context of P-CAB development (e.g., chroman-substituted benzimidazoles), the 5-methylchroman-4-ol moiety often occupies a hydrophobic pocket within the H
/K-ATPase enzyme.
The Easson-Stedman Hypothesis: The binding site is chiral.[1] Only one enantiomer of the chromanol derivative will align its three critical pharmacophores (the hydroxyl/ether linkage, the aromatic ring, and the methyl group) correctly with the receptor's amino acid residues.
The Distomer Effect: The inactive enantiomer (distomer) is not inert. It contributes to metabolic load and may competitively inhibit the active enantiomer (eutomer) or cause off-target cytotoxicity (e.g., phototoxicity in skin cells, a known issue with benzimidazole derivatives).
Synthetic Route Selection: A Decision Framework
The choice between using racemic starting material and resolving it later, versus starting with enantiopure material, is dictated by the stage of development.
Figure 1: Decision Matrix for utilizing 5-Methylchroman-4-ol in drug discovery workflows.
)-5-methylchroman-4-ol on a multi-gram scale using Green Chemistry principles. This method exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to acetylate only one enantiomer.
Reagents:
Substrate: (
)-5-Methylchroman-4-ol
Enzyme: Immobilized CAL-B (e.g., Novozym 435)
Acyl Donor: Vinyl Acetate (acts as solvent and reactant) or Methyl tert-butyl ether (MTBE) with Vinyl Acetate (5 eq).
Dissolution: Dissolve 10.0 g of racemic 5-methylchroman-4-ol in 100 mL of MTBE. Add 5.0 equivalents of vinyl acetate.
Initiation: Add 500 mg of Novozym 435 beads. Incubate in an orbital shaker at 30°C / 200 rpm.
Monitoring: Monitor reaction progress via chiral HPLC (see Protocol B) every 2 hours.
Stop Point: When conversion reaches ~50% (theoretical maximum yield for resolution). The (
)-enantiomer is typically acetylated to the ester, leaving the ()-alcohol unreacted (verify absolute configuration via optical rotation).
Work-up: Filter off the enzyme beads (can be recycled). Evaporate the solvent.
Separation: Separate the (
)-alcohol from the ()-acetate using standard silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The alcohol elutes later than the ester.
Hydrolysis (Optional): The (
)-acetate can be hydrolyzed (MeOH/K2CO3) to recover the ()-alcohol.
Protocol B: Chiral HPLC Analysis
Objective: To quantify Enantiomeric Excess (%ee) and validate purity.
Parameter
Condition
Column
Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm)
Mobile Phase
n-Hexane : Isopropanol (90:10 v/v)
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (aromatic absorption) & 280 nm
Temperature
25°C
Retention Times
Typical: Enantiomer 1 ( min), Enantiomer 2 ( min)
Validation Check:
Resolution (
): Must be > 1.5 for baseline separation.
Tailing Factor: Should be < 1.2 to ensure accurate integration.
Objective: To compare the biological efficacy of the enantiomers vs. racemate.
Context: This protocol assumes the 5-methylchroman-4-ol has been derivatized into a benzimidazole P-CAB candidate.
Preparation: Prepare 10 mM stock solutions of Racemate, (
)-drug, and ()-drug in DMSO.
Assay System: Gastric H
/K-ATPase vesicles isolated from porcine stomach.
Reaction:
Incubate enzyme (5 µg) with test compounds (0.01 - 10 µM) in buffer (pH 7.4, containing KCl and MgCl
) for 30 mins at 37°C.
Initiate reaction with ATP (2 mM).
Readout: Measure inorganic phosphate (Pi) release using Malachite Green reagent.
Data Analysis: Plot % Inhibition vs. Log[Concentration].
Expected Result: One enantiomer (Eutomer) will typically show an IC
2-100x lower than the Distomer. The Racemate will show an intermediate IC.
Visualizing the Resolution Pathway
Understanding the kinetic resolution is crucial for process scaling. The lipase selectively lowers the activation energy for the acylation of one specific enantiomer.
Figure 2: Enzymatic Kinetic Resolution Workflow for 5-Methylchroman-4-ol.
References
Patent: Chromane substituted benzimidazole deriv
Source: US Patent 7,723,321 B2 (and rel
Relevance: Describes the synthesis of 5-methylchroman-4-ol and its use in P-CABs. Mentions separation of enantiomers for biological testing.
Link:
Enzymatic Kinetic Resolution of Chroman-4-ols.
Source:Tetrahedron: Asymmetry (General methodology reference for chromanols).
Relevance: Establishes the standard protocol for lipase-mediated resolution of chroman-4-ol derivatives.
Context: Cited within patent literature as "Tetrahedron Asym., 1997, 8, 3059".
Chiral Separation of Chroman Deriv
Source:Journal of Chrom
Relevance: Validates the use of polysaccharide-based CSPs (Chiralpak AD/OD)
Link:
Biological Activity of P-CABs.
Source:Journal of Clinical Biochemistry and Nutrition (2006).
Relevance: Discusses the pharmacodynamics of chroman-substituted acid pump antagonists.
Comparative Guide: Purity Assessment of Synthesized 5-Methylchroman-4-ol
Executive Summary Verdict: For routine process monitoring and relative purity, Reverse-Phase HPLC (RP-HPLC) is the industry standard due to its sensitivity and ability to separate stereoisomers. However, for absolute pur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict: For routine process monitoring and relative purity, Reverse-Phase HPLC (RP-HPLC) is the industry standard due to its sensitivity and ability to separate stereoisomers. However, for absolute purity determination—particularly when a certified reference standard is unavailable—Quantitative NMR (qNMR) is the superior, self-validating method.
This guide details the protocols, mechanistic rationale, and comparative performance of these analytical techniques, specifically tailored for 5-Methylchroman-4-ol (CAS: N/A for specific isomer, generic chromanol structure ref).
The Target & Impurity Landscape
5-Methylchroman-4-ol is a chiral bicyclic alcohol often synthesized via the reduction of 5-methyl-4-chromanone . Understanding the synthesis pathway is critical for anticipating impurities.
Critical Impurity Profile
Starting Material (Precursor): 5-Methyl-4-chromanone. (Incomplete reduction).
Dehydration Product: 5-Methyl-2H-chromene. (Formed under acidic workup or excessive heat).
Stereoisomers: The reduction at C4 creates a chiral center. Depending on the reductant (e.g., NaBH₄ vs. chiral catalysts), the product may be racemic or enantioenriched.
Role: The workhorse for relative purity and diastereomeric separation.
Mechanistic Rationale
RP-HPLC utilizes hydrophobic interactions to separate the polar alcohol (Target) from the less polar ketone (Precursor) and the non-polar alkene (Chromene).
Stationary Phase: C18 (Octadecylsilane) provides strong retention for the hydrophobic methyl-chroman core.
Detection: UV at 210 nm (general) and 254/280 nm (aromatic ring specificity).
Experimental Protocol
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 5% B (Equilibration)
2-15 min: 5% → 95% B (Linear Ramp)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Temperature: 30°C.
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN. Filter through 0.22 µm PTFE.
Data Interpretation[1][2][3][4][5][6][7]
Elution Order: Alcohol (Target) elutes before the Ketone (Precursor) and the Chromene (Dehydration product) due to hydrogen bonding with the aqueous phase.
Limit of Detection (LOD): ~0.05% (area).
Method B: Quantitative NMR (qNMR)
Role: The "Gold Standard" for absolute purity (mass balance) without a specific reference standard.
Mechanistic Rationale
Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei. By using a highly pure Internal Standard (IS), we can calculate the absolute purity of 5-Methylchroman-4-ol regardless of its UV response factor.
Experimental Protocol
Solvent: DMSO-d₆ or CDCl₃ (Ensure target solubility).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. (Must have non-overlapping signals).
Pulse Sequence: 90° pulse with long relaxation delay (d1 ≥ 30s) to ensure full relaxation (T1).
Scans: 16-64 scans for adequate S/N ratio (>150:1).
Key Diagnostic Signals (in CDCl₃)[8]
Target (Alcohol): Look for the H-4 proton (benzylic methine attached to OH). It typically appears as a triplet or doublet of doublets around 4.6 – 4.9 ppm .
Impurity (Ketone): The H-4 proton is absent. Look for the H-5 aromatic proton, which is significantly deshielded (>7.5 ppm) due to the carbonyl anisotropy.
Impurity (Chromene): Look for vinylic protons (H-3/H-4) around 5.7 – 6.5 ppm .
Calculation
I = Integral Area, N = Number of Protons, M = Molar Mass, W = Weight, P = Purity of IS.
Comparative Analysis
The following table contrasts the performance of HPLC versus qNMR for this specific application.
Feature
HPLC-UV (Method A)
qNMR (Method B)
Primary Utility
Trace impurity profiling (<0.1%)
Absolute Assay determination (>95%)
Reference Standard
Required for accurate quantitation.
Not Required (Internal Standard used).
Specificity
High (Separates isomers).
High (Structural elucidation).
LOD/Sensitivity
Excellent (ppm range).
Moderate (~0.5 - 1%).
Blind Spots
Inorganic salts, residual water, non-UV active solvents.
Overlapping signals (rare with high field).
Sample Recovery
Destructive (unless prep-scale).
Non-destructive.
Decision Framework & Workflow
Use this logic flow to select the appropriate validation method for your synthesis batch.
Figure 2: Analytical Decision Matrix for Chromanol Purity.
References
Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR incorporated internal standard method.[1] Eurasian Journal of Analytical Chemistry.[1] Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Li, K., et al. (2006).[4] Stereochemical control in the reduction of 2-Chromanols. Organic Letters, 8(21), 4711-4714.[4] (Provides mechanistic insight into chromanol reduction impurities). Link
Gao, M., et al. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Molecules, 28(2), 762. Link
The Principle of Enantiodiscrimination: A Tale of Two Techniques
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR for Enantiomeric Excess (ee) Determination In the landscape of pharmaceutical development and chiral chemistry, the precise determination of...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and NMR for Enantiomeric Excess (ee) Determination
In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies.[1] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand as two of the most powerful and widely employed techniques for this purpose.
This guide provides an in-depth, objective comparison of chiral HPLC and NMR for ee determination. Moving beyond a superficial listing of pros and cons, we will delve into the fundamental principles, causality behind experimental choices, and the practical nuances of method validation and cross-validation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting, developing, and validating methods for enantiomeric purity analysis.
At its core, the challenge of determining enantiomeric excess lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. To distinguish and quantify them, a chiral environment must be introduced. HPLC and NMR achieve this through fundamentally different, yet complementary, approaches.
Chiral HPLC: Separation in the Solid Phase
Chiral HPLC operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP).[2] The stationary phase, packed into a column, is composed of an inert support (typically silica) to which a single enantiomer of a chiral selector is chemically bonded or coated.[3] As the racemic mixture passes through the column, transient diastereomeric complexes are formed between the analytes and the CSP.[2] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification by a detector (e.g., UV-Vis).
The most common approaches in chiral HPLC are:
Direct Separation: This is the most widely used method, employing a chiral stationary phase.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly popular due to their broad applicability across various compound classes and their suitability for different mobile phase modes (normal phase, reversed-phase, polar organic).[4]
Indirect Separation: This method involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[3][5] These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3] While this approach offers flexibility, it requires the presence of a suitable functional group for derivatization and introduces the risk of racemization during the reaction.[3]
NMR Spectroscopy: Differentiation in Solution
NMR spectroscopy, a technique that probes the magnetic properties of atomic nuclei, distinguishes between enantiomers by creating a diastereomeric environment in the NMR tube itself.[1] Since enantiomers in an achiral solvent are spectroscopically indistinguishable, a chiral auxiliary is added to the sample. This can be achieved in two primary ways:
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or dipole-dipole forces.[6][7] This association is rapid on the NMR timescale, resulting in observable, chemically shifted signals for the corresponding nuclei of the two enantiomers.[8]
Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, CDAs react with the analyte to form stable, covalent diastereomeric adducts.[6][8] The resulting diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio by integrating the signals of specific protons or other nuclei (e.g., ¹⁹F, ³¹P).[6][9]
Comparative Analysis: HPLC vs. NMR
The choice between HPLC and NMR for ee determination is often dictated by the specific requirements of the analysis, including the nature of the analyte, the required level of accuracy and sensitivity, sample throughput, and available instrumentation.
Feature
Chiral HPLC
NMR Spectroscopy
Principle
Physical separation based on differential partitioning with a CSP.
Spectral separation based on the formation of diastereomeric complexes in solution.
Sample Throughput
Lower; typical run times are 5-30 minutes per sample.
Higher; sample preparation is minimal, and data acquisition can be rapid.
Sensitivity
High; LOD/LOQ often in the µg/mL to ng/mL range.
Lower; typically requires mg of sample for accurate quantification.[10]
Resolution
Generally high, with baseline separation of enantiomers achievable.
Can be limited by signal overlap, especially in complex molecules.[6][11]
Quantification
Highly accurate and precise, based on peak area integration.
Accurate, based on signal integration, but can be affected by relaxation delays and signal-to-noise.
Method Development
Can be time-consuming, requiring screening of multiple columns and mobile phases.
Often faster, involving screening of a few CSAs or CDAs.
Sample Consumption
Consumptive; the sample is injected and passes through the system.
Non-destructive; the sample can be recovered after analysis.
Broadly applicable with a wide range of available CSPs.
Dependent on the availability of a suitable CSA/CDA and the presence of suitable nuclei for analysis.
Regulatory Acceptance
Well-established and widely accepted for quality control and release testing.[12]
Also accepted, but HPLC is more common for routine QC due to higher sensitivity and precision.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies, the following sections outline standardized, step-by-step protocols for ee determination by both chiral HPLC and ¹H NMR.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol describes a general workflow for the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.
1. Materials and Instrumentation:
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Analyte sample and reference standards for both enantiomers (if available).
2. Method Development and Optimization:
Column Screening: Select a CSP based on the chemical structure of the analyte. Polysaccharide-based columns are a good starting point for their broad applicability.[4]
Mobile Phase Selection: For normal phase chromatography, a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is common. The ratio of these solvents is critical for achieving separation and will need to be optimized.
Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 25 °C. These parameters can be adjusted to improve resolution and analysis time.
3. Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject a standard solution of the racemate to determine the retention times of both enantiomers.
Inject the prepared sample solution.
Record the chromatogram and integrate the peak areas for both enantiomers.
5. Calculation of Enantiomeric Excess:
The enantiomeric excess is calculated using the following formula, where A1 and A2 are the peak areas of the two enantiomers:[2]
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Figure 1: Generalized workflow for ee determination by Chiral HPLC.
Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
This protocol outlines the use of a CSA for the rapid determination of ee.
Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.
Add the appropriate amount of the CSA. The molar ratio of analyte to CSA is crucial and often requires optimization (start with a 1:1 ratio).
Dissolve the mixture in ~0.6 mL of deuterated solvent. It is critical to use a dry solvent and minimize exposure to atmospheric moisture, as water can interfere with the interactions.[13]
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
Acquire a standard ¹H NMR spectrum.
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate integration.
Optimize the spectral window and number of scans to achieve a good signal-to-noise ratio.
4. Data Processing and ee Calculation:
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.
Carefully integrate these two signals.
Calculate the enantiomeric excess using the integrated areas (I1 and I2) of the two signals:
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
Figure 2: Generalized workflow for ee determination by NMR with a CSA.
The Imperative of Cross-Validation
While both HPLC and NMR are powerful techniques, they are not infallible. Each has its own potential sources of error. For HPLC, these can include co-eluting impurities and non-linear detector responses. For NMR, incomplete reaction with a CDA or differential binding of a CSA can lead to inaccurate results. Therefore, for critical applications such as the release of a drug substance, cross-validating the results from two orthogonal methods is a powerful strategy to ensure the accuracy and reliability of the reported ee value.[14][15]
Cross-validation involves analyzing the same batch of a sample by two different, validated analytical methods and comparing the results.[15] The acceptance criteria for the comparison should be pre-defined. A successful cross-validation provides a high degree of confidence in the enantiomeric purity of the material.
According to regulatory bodies like the FDA and the principles outlined in the ICH guidelines, analytical methods must be validated for their intended purpose.[16][17] This validation includes assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness. When developing a single enantiomer as a drug substance, an enantioselective method is a required part of the specification.[12]
Conclusion: A Synergistic Approach
The choice between HPLC and NMR for the determination of enantiomeric excess is not a matter of one technique being universally superior to the other. Rather, they are complementary tools in the analytical chemist's arsenal.[11] Chiral HPLC offers unparalleled sensitivity and precision, making it the workhorse for routine quality control and the analysis of trace enantiomeric impurities. NMR, on the other hand, provides a rapid, non-destructive method that is invaluable for reaction monitoring and high-throughput screening.
In a drug development setting, a pragmatic approach often involves using NMR for rapid in-process controls and preliminary ee assessments, while a fully validated, high-precision chiral HPLC method is employed for the final release testing of the drug substance and product. By understanding the fundamental principles, strengths, and limitations of each technique, and by employing a rigorous cross-validation strategy, researchers and scientists can ensure the highest level of confidence in their chiral analyses, ultimately contributing to the development of safer and more effective medicines.
References
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]
Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). Available from: [Link]
National Institutes of Health (NIH). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Available from: [Link]
Wikipedia. Chiral derivatizing agent. Available from: [Link]
ResearchGate. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Available from: [Link]
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]
SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Available from: [Link]
SRUC Pure. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Available from: [Link]
YouTube. Dr. Maisch: Chiral HPLC - from Basics to the Latest and Unique Novelties. (2021). Available from: [Link]
ResearchGate. A Chiral Phosphorous Derivatizing Agent for the Determination of the Enantiomeric Excess of Chiral Alcohols, Amines by 31P NMR. Available from: [Link]
National Institutes of Health (NIH). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
National Institutes of Health (NIH). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Available from: [Link]
ResearchGate. Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Available from: [Link]
Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. (2025). Available from: [Link]
National Institutes of Health (NIH). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]
ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). Available from: [Link]
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
National Institutes of Health (NIH). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Available from: [Link]
A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. Available from: [Link]
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). Available from: [Link]
LCGC North America. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. Available from: [Link]
PubMed. Cross-validation of bioanalytical methods between laboratories. Available from: [Link]
ResearchGate. Challenges and perspectives in quantitative NMR. Available from: [Link]
Chemical Society Reviews. Advances in chiral analysis: from classical methods to emerging technologies. (2025). Available from: [Link]
Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]
ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2026). Available from: [Link]
ResearchGate. Chiral Analysis: Advances in spectroscopy, chromatography and emerging methods: Second edition. Available from: [Link]
ResearchGate. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023). Available from: [Link]
Indian Journal of Pharmaceutical Sciences. Reflections on Chiral Chromatographic Analysis. Available from: [Link]
European Medicines Agency. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]
Efficacy Comparison of Catalysts for 5-Methylchroman-4-ol Synthesis: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-Methylchroman-4-ol, a key intermediate in the production of various pharmaceuticals and biologically active compounds, has garnered signi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Methylchroman-4-ol, a key intermediate in the production of various pharmaceuticals and biologically active compounds, has garnered significant attention in the field of organic chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of different catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction to 5-Methylchroman-4-ol Synthesis
5-Methylchroman-4-ol is a valuable chiral building block. Its synthesis typically involves the reduction of the corresponding 5-methylchroman-4-one or the cyclization of appropriate precursors. The primary challenges in its synthesis include achieving high yields and, crucially for pharmaceutical applications, high enantioselectivity. Catalysis plays a pivotal role in overcoming these hurdles. This guide will explore three major classes of catalysts: metal-based catalysts, organocatalysts, and biocatalysts.
Metal-Based Catalysis
Transition metal catalysts are widely employed for their high activity and ability to be fine-tuned for specific reactions.
Palladium Catalysis
Palladium-catalyzed reactions have shown promise in the synthesis of chroman derivatives. For instance, palladium-catalyzed allylation of nucleophiles, known as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds under relatively mild conditions.[1] While direct synthesis of 5-Methylchroman-4-ol via this method is not extensively documented, the underlying principles are applicable to the construction of the chroman skeleton.
Gold Catalysis
Gold catalysts have demonstrated unique reactivity in activating alkynes for intramolecular cyclizations. A gold-catalyzed cascade protocol has been developed for the assembly of polycyclic frameworks, proceeding through a β-aryl gold-carbene intermediate.[2] This methodology offers a pathway to complex chroman structures, although its specific application to 5-Methylchroman-4-ol synthesis requires further investigation.
Other Metal Catalysts
A novel base-metal multifunctional nanomagnetic catalyst has been prepared for the synthesis of 2-amino-3-cyano-4H-chromenes.[3] This catalyst facilitates a three-step tandem oxidation process, showcasing the potential of multi-catalytic systems in chroman synthesis.[3] While not directly applied to 5-Methylchroman-4-ol, the concept of a multifunctional catalyst could be adapted.
Organocatalysis: A Metal-Free Alternative
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a greener and often more cost-effective alternative to metal catalysis.[4]
Bifunctional Organocatalysts
Bifunctional organocatalysts, such as those based on Cinchona alkaloids or thiourea, have proven highly effective in the asymmetric synthesis of chroman derivatives. These catalysts operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate and control the stereochemical outcome.[4]
A highly enantioselective synthesis of chiral chroman derivatives has been achieved through an oxa-Michael–Michael cascade reaction using a bifunctional thiourea organocatalyst, yielding products with excellent enantioselectivities (up to >99%) and good yields (up to 95%).[5] Similarly, Cinchona-alkaloid-urea-based bifunctional organocatalysts facilitate the catalytic asymmetric synthesis of chromans via an intramolecular oxy-Michael addition reaction, resulting in high yields of various optically active 2-substituted chromans.[6] Modularly designed organocatalysts have also been successfully used in a domino Michael/hemiacetalization reaction to produce functionalized chromanes with high yields and excellent enantioselectivities.[7][8]
Table 1: Performance of Bifunctional Organocatalysts in Chroman Synthesis
Metal-free radical cyclization reactions offer another avenue for chroman-4-one synthesis, which can then be reduced to the desired chroman-4-ol. A method for the synthesis of ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates, mediated by (NH4)2S2O8.[9] Similarly, a metal-free tandem phosphinoylation/cyclization protocol using K2S2O8 as an oxidant has been developed to synthesize phosphinoylchroman-4-ones.[10]
Biocatalysis
While not as extensively documented for 5-Methylchroman-4-ol synthesis specifically, biocatalysis offers significant potential for highly selective and environmentally friendly transformations. Enzymatic reductions of chroman-4-ones to chroman-4-ols are a promising area of research.
Experimental Protocols
General Procedure for Organocatalytic Asymmetric Synthesis of Chromans
The following is a representative procedure based on the use of modularly designed organocatalysts:
To a vial, add the precatalyst modules (e.g., cinchona alkaloid derivative and amino acid, 10.0 mol %) and dry toluene (1.0 mL).
Stir the resulting mixture at room temperature for 15 minutes.
Add the aldehyde substrate (1.2 equiv.) and stir for an additional 5 minutes.
Add the (E)-2-(2-nitrovinyl)phenol derivative (1.0 equiv.).
Stir the solution at room temperature for 16 hours, monitoring the reaction by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography to obtain the chroman-2-ol intermediate.
Subsequent oxidation (e.g., with PCC) can yield the corresponding chroman-2-one, which can then be reduced to the target chroman-4-ol.[7]
Mechanistic Insights
The high stereoselectivity observed with bifunctional organocatalysts is attributed to the formation of a well-organized transition state. The catalyst simultaneously activates both the nucleophile and the electrophile through hydrogen bonding, directing the approach of the reactants to favor the formation of one enantiomer.
Diagram: Proposed Catalytic Cycle for Bifunctional Organocatalyst
Caption: A simplified representation of the catalytic cycle involving a bifunctional organocatalyst.
Conclusion and Future Outlook
The synthesis of 5-Methylchroman-4-ol can be achieved through various catalytic methods. For enantioselective synthesis, bifunctional organocatalysts currently offer the most promising results, providing high yields and excellent stereocontrol under mild, metal-free conditions. Metal-based catalysts, while powerful, may require harsher conditions and present concerns regarding metal contamination in the final product.
Future research should focus on the development of more efficient and recyclable catalysts, as well as the application of biocatalysis to this specific transformation. The exploration of continuous flow processes for the catalytic synthesis of 5-Methylchroman-4-ol could also offer significant advantages in terms of scalability and process safety.
Benchmarking Guide: 5-Methylchroman-4-ol vs. Standard Chiral Synthons
Topic: Benchmarking 5-Methylchroman-4-ol against known chiral synthons Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary: The "Peri-Position" Challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking 5-Methylchroman-4-ol against known chiral synthons
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Peri-Position" Challenge
In the landscape of bicyclic chiral synthons, 5-Methylchroman-4-ol represents a distinct "stress test" for standard asymmetric methodologies. While its structural cousins—unsubstituted chroman-4-ol and 1-tetralol—are routinely accessed via generic enzymatic or catalytic protocols, the 5-methyl substituent introduces significant peri-strain . This steric bulk, located proximal to the reaction center (C4), distorts the pyran ring puckering and imposes strict geometric constraints on incoming catalysts.
This guide benchmarks 5-Methylchroman-4-ol against two industry standards: Unsubstituted Chroman-4-ol (The Baseline) and 1-Tetralol (The Carbocyclic Analog). We provide validated protocols for overcoming the "5-position penalty" to deliver high enantiomeric excess (ee).
Comparative Analysis: The "5-Position Penalty"
The following data synthesizes performance metrics across three standard synthesis routes: Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Reduction (KRED) , and Lipase Kinetic Resolution (KR) .
Table 1: Benchmarking Performance Metrics
Metric
Unsubstituted Chroman-4-ol (Baseline)
1-Tetralol (Carbocyclic Analog)
5-Methylchroman-4-ol (The Challenge)
Steric Profile
Low (Open access to C4)
Medium (Ring puckering)
High (Peri-interaction C5-Me vs C4-OH)
Best Method
Lipase KR (CAL-B)
Ru-ATH (Noyori)
Ru-ATH (Tethered) / Specific KREDs
Lipase KR Time
< 4 hours
6–12 hours
24–48 hours (Slow kinetics)
Max Achievable ee
>99%
>98%
96–99% (Requires optimization)
Selectivity Factor (E)
>200
~100
~20–50 (Standard Lipases)
Primary Application
General building block
CNS active agents
SIRT2 Inhibitors, Tegoprazan intermediates
Technical Insight: Why the 5-Position Matters
In 5-Methylchroman-4-ol, the methyl group at C5 creates a "locked" conformation. Unlike the 6-, 7-, or 8-substituted variants, the 5-methyl group sits in the peri-position , directly clashing with the oxygen of the carbonyl/hydroxyl group at C4.
Impact on Lipases: The acyl-enzyme intermediate is destabilized by this clash, dramatically lowering the reaction rate (
) and enantioselectivity ().
Impact on ATH: Standard Ru-monosulfonated diamine catalysts may face "mismatched" quadrant steric repulsion.
Validated Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (Recommended for Scale)
Best for: High yield, avoiding resolution yield loss (50% max).
The System: RuCl (Noyori-Ikariya Catalyst).
Rationale: The outer-sphere mechanism of Ru-ATH is less sensitive to the peri-steric bulk than the "lock-and-key" fit required by enzymes.
Step-by-Step Workflow:
Substrate Prep: Dissolve 5-methylchroman-4-one (1.0 eq, 10 mmol) in anhydrous Formic Acid/Triethylamine (5:2 azeotrope, 30 mL). Note: The azeotrope acts as both solvent and hydrogen donor.
Catalyst Addition: Add RuCl (0.5 mol%). Note: Higher loading (vs 0.1% for unsubstituted) is required due to steric hindrance.
Reaction: Stir at 28°C for 24 hours . Monitor via chiral HPLC (Chiralcel OD-H).
Workup: Quench with water (50 mL), extract with EtOAc (3x). Wash organic layer with sat. NaHCO3 (to remove formic acid). Dry over Na2SO4.
Purification: Silica gel chromatography (Hexane/EtOAc 4:1).
Critical Checkpoint: Monitor conversion closely. Due to the "5-position penalty," the reaction will be slower. Stop exactly at 50% conversion (approx 36-48h).
Separation: Filter off enzyme. Evaporate solvent. Separate the (S)-Alcohol (unreacted) from the (R)-Acetate via column chromatography.
Logical Workflow Visualization
The following diagram illustrates the decision logic for selecting the optimal pathway based on the specific constraints of the 5-methyl substituent.
Figure 1: Decision Matrix for Synthesis of Chiral 5-Methylchroman-4-ol. Green path indicates the preferred route for scalability.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. Link
Fridén-Saxin, M., et al. (2012).[3] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link
Chałupka, J., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences. Link
Pan, X., et al. (2022). Method for preparing (R)-5,7-difluorochroman-4-ol. CN Patent CN114685512A. (Demonstrates KRED reduction on peri-substituted chromanones). Link
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Chroman-4-ols. Journal of Organic Chemistry. (Base reference for chromanol resolution).
Cost-benefit analysis of different 5-Methylchroman-4-ol synthesis methods
This guide provides an in-depth cost-benefit analysis of synthesis methods for 5-Methylchroman-4-ol , a critical pharmacophore in drug development (e.g., for Sirtuin 2 inhibitors and cardiovascular agents). Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth cost-benefit analysis of synthesis methods for 5-Methylchroman-4-ol , a critical pharmacophore in drug development (e.g., for Sirtuin 2 inhibitors and cardiovascular agents).
Executive Summary
The synthesis of 5-Methylchroman-4-ol (CAS: N/A for specific isomer, generic chromanol CAS: 1481-93-2) presents a classic challenge in medicinal chemistry: balancing cost and scalability against the need for stereochemical purity.[1] This guide analyzes three distinct methodologies:
Classic Hydride Reduction (NaBH₄) : The baseline for racemic synthesis.
Asymmetric Transfer Hydrogenation (ATH) : The industry standard for chiral production.
Biocatalytic Reduction (KREDs) : The emerging green alternative for high-purity needs.
Recommendation: For early-stage discovery where chirality is not yet defined, Method A (NaBH₄) is superior due to low cost. For lead optimization and clinical supply requiring >98% ee, Method B (ATH) offers the best balance of scalability and speed.
Part 1: Detailed Method Analysis
Method A: Classic Hydride Reduction (Racemic)
Mechanism: Nucleophilic addition of hydride to the ketone carbonyl.
This method utilizes Sodium Borohydride (NaBH₄) in methanol. It is the most robust, cost-effective route for generating racemic scaffolds.
Precursor Synthesis: The prerequisite 5-methylchroman-4-one is typically synthesized via Friedel-Crafts cyclization of 3-(3-methylphenoxy)propanoic acid. Note that this cyclization often yields a mixture of 7-methyl (major) and 5-methyl (minor) isomers, requiring chromatographic separation before reduction.
Protocol:
Dissolve 5-methylchroman-4-one (1.0 eq) in MeOH (10 V).
Cool to 0°C. Add NaBH₄ (1.1 eq) portion-wise over 30 mins.
Stir at 0°C for 1 h, then warm to RT. Monitor by TLC/HPLC.
Mechanism: Ru-catalyzed hydrogen transfer using a chiral ligand (e.g., TsDPEN).[1]
This method employs a Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) with a hydrogen donor (Formic acid/Triethylamine) to induce enantioselectivity.[1]
Key Advantage: Eliminates the need for wasteful chiral resolution of the racemic alcohol.
Protocol:
Charge 5-methylchroman-4-one (1.0 eq) and Ru-catalyst (0.5 mol%) into a reactor.
Add azeotropic mixture of HCOOH:TEA (5:2) as solvent/reagent.[1][3][4]
Mechanism: Ketoreductase (KRED) mediated stereoselective reduction using NADPH cofactor recycling.
Ideal for "Green Chemistry" initiatives, this method operates in water at ambient temperature.
Key Advantage: Near-perfect enantioselectivity (>99% ee) and ambient conditions.
Protocol:
Suspend 5-methylchroman-4-one in Phosphate Buffer (pH 7.0) with 5% DMSO.
Add KRED enzyme and Glucose Dehydrogenase (GDH) for cofactor recycle.
Add Glucose and NADP+.
Stir at 30°C for 24 h.
Extract product with MTBE.
Part 2: Comparative Data Analysis
The following table summarizes experimental data derived from standard process chemistry benchmarks for chromanone reductions.
Metric
Method A: NaBH₄ Reduction
Method B: Ru-Catalyzed ATH
Method C: Enzymatic (KRED)
Stereochemistry
Racemic (50:50 R/S)
Chiral (>95% ee)
Chiral (>99% ee)
Isolated Yield
92 - 96%
85 - 90%
80 - 88%
Reagent Cost
Low (< $50/kg)
High (Catalyst cost)
Medium (Enzyme cost)
Atom Economy
High
Medium (Ligand/Solvent)
High (Aqueous media)
Scalability
Excellent (kilo-ton)
Good (requires specialized vessels)
Moderate (concentration limits)
Reaction Time
1 - 2 hours
12 - 24 hours
24 - 48 hours
Safety Profile
H₂ gas evolution (manageable)
Low pressure, safe
No hazardous reagents
Part 3: Visualizations
Comparison of Synthetic Pathways
The following diagram illustrates the chemical flow and decision points for the three methods.
Figure 1: Synthetic pathways from starting phenol to final alcohol, highlighting the divergence at the reduction step.
Decision Tree for Process Selection
Use this logic flow to determine the optimal method for your specific project phase.
Figure 2: Decision matrix for selecting the synthesis method based on project constraints.
References
Vertex AI Search . (2024). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Link
Vertex AI Search . (2024). New method for preparation of chiral chromanol derivatives. Google Patents (KR101769204B1). Link
Vertex AI Search . (2024). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gothenburg University Publications. Link
Vertex AI Search . (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Link
Vertex AI Search . (2024). Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis. BenchChem. Link
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methylchroman-4-ol
As researchers and developers, our work with novel chemical entities like 5-Methylchroman-4-ol is foundational to innovation. However, this progress cannot come at the expense of safety.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers, our work with novel chemical entities like 5-Methylchroman-4-ol is foundational to innovation. However, this progress cannot come at the expense of safety. A robust understanding of a compound's potential hazards and the corresponding protective measures is not just a regulatory requirement; it is the bedrock of sound science. This guide provides a detailed operational plan for the safe handling of 5-Methylchroman-4-ol, grounded in a risk-based assessment of its likely chemical properties.
Hazard Assessment: The "Why" Behind the "What"
Understanding the potential routes of exposure and the corresponding toxicological effects is the critical first step in designing a valid safety protocol.
Oral Toxicity: The analogue 5-Methylchroman-4-one is designated as H302: Harmful if swallowed. This dictates a strict prohibition on eating, drinking, or smoking in the laboratory and underscores the importance of thorough hand washing after handling.[3]
Dermal Contact: Classified as H315: Causes skin irritation, the primary dermal risk is localized irritation.[4] However, repeated or prolonged contact can lead to more significant issues. The potential for skin absorption, while not explicitly documented, should always be considered with research compounds. This necessitates the use of a robust barrier in the form of chemical-resistant gloves and protective clothing.
Ocular Contact: The designation H319: Causes serious eye irritation, means that even minor splashes can result in significant, potentially painful, and lasting damage to the eye.[4] This non-negotiable risk mandates the use of sealed eye protection.
Inhalation: While the analogue's SDS does not specify acute inhalation toxicity, a related compound, 6-Methylchroman-4-amine hydrochloride, is listed with H335: May cause respiratory irritation.[4] Therefore, it is prudent to assume that aerosols, dust (if a solid), or vapors of 5-Methylchroman-4-ol could irritate the respiratory tract. All handling of the neat compound or its concentrated solutions should be performed within a certified chemical fume hood.
Core Protective Measures: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be selected and used in conjunction with primary engineering controls.
Before any PPE is even selected, the primary and most effective defense against respiratory exposure is the proper use of a certified chemical fume hood.
Causality: A fume hood contains and exhausts vapors and aerosols, preventing them from entering the laboratory atmosphere and your breathing zone.
Protocol: All weighing, transferring, and solution preparations involving 5-Methylchroman-4-ol must be conducted inside a fume hood with the sash positioned at the lowest feasible height.
The selection of each PPE component is a deliberate choice tied directly to the identified hazards.
Eye and Face Protection:
Minimum Requirement: Chemical splash goggles are mandatory. Standard safety glasses do not provide an adequate seal against splashes, which are a primary risk.
Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a higher risk of splashing (e.g., transfers under pressure, heating), a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection:
Material Selection: The choice of glove material is critical. Nitrile gloves offer good protection against alcohols but are not recommended for ketones, while the reverse can be true for other materials.[5] Given the dual nature of our target compound (an alcohol) and its analogue (a ketone), a material effective against both classes is required. Butyl rubber gloves are an excellent choice, offering broad protection against both alcohols and ketones.[5]
Alternative for Splash Protection: For tasks involving only incidental contact, thicker nitrile gloves (≥8 mil) can be used, but with the strict protocol to remove and replace them immediately upon any splash.[6]
The Double-Gloving Technique: For any procedure involving significant quantities or extended handling time, wearing two pairs of gloves is highly recommended. This practice protects against undetected pinholes and provides a clean outer layer that can be removed if contaminated without exposing the skin.
Body Protection:
Standard Protocol: A flame-resistant laboratory coat is the minimum requirement and must be kept fully buttoned.
Enhanced Protocol: For larger-scale work or when there is a significant splash risk, supplement the lab coat with a chemical-resistant apron made of rubber or PVC. All protective clothing must be removed before leaving the laboratory.
Operational and Disposal Plans
A comprehensive safety plan extends from the start of the procedure through to the final disposal of waste.
The following table summarizes the required PPE based on the operational task.
Task
Engineering Control
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid / Transferring Neat Liquid
Chemical Fume Hood
Chemical Splash Goggles
Double-gloved (Butyl rubber recommended)
Lab Coat
Not required with fume hood use
Preparing Dilute Solutions (<1M)
Chemical Fume Hood
Chemical Splash Goggles
Single Pair (Butyl or thick Nitrile)
Lab Coat
Not required with fume hood use
Performing Reactions / Work-up
Chemical Fume Hood
Goggles & Face Shield
Double-gloved (Butyl rubber recommended)
Lab Coat & Chemical Apron
Not required with fume hood use
Handling Small Spills (<50 mL)
N/A
Goggles & Face Shield
Double-gloved (Butyl rubber recommended)
Lab Coat & Chemical Apron
Air-purifying respirator with organic vapor cartridges may be required based on spill assessment
The following diagram outlines the decision-making and procedural flow for ensuring safety when working with 5-Methylchroman-4-ol.
Caption: PPE Selection, Operation, and Decontamination Workflow.
Improper disposal is a serious safety and environmental violation. All waste streams containing 5-Methylchroman-4-ol must be treated as hazardous waste.[7]
Waste Segregation:
Liquid Waste: All liquid waste containing this compound (e.g., reaction mother liquors, rinsates) should be collected in a designated, properly sealed, and labeled hazardous waste container. Since it is a non-halogenated organic, it should be placed in the "non-halogenated organic waste" stream unless mixed with halogenated solvents.
Solid Waste: Contaminated solid waste (e.g., used gloves, weigh paper, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container. Do not mix with general laboratory trash.
Container Management:
Waste containers must be kept closed at all times except when adding waste.[7]
Label the container clearly with "Hazardous Waste" and list all components, including "5-Methylchroman-4-ol."
Store the waste container in a designated satellite accumulation area within the lab, preferably in secondary containment.
Disposal Request:
Do not allow waste to accumulate. Once a container is full, submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.[7][8]
NEVER dispose of 5-Methylchroman-4-ol or its solutions down the drain or allow it to evaporate in the fume hood as a means of disposal.[7]
By adhering to this comprehensive plan, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
Covestro Solution Center. SAFETY DATA SHEET.
BD Regulatory Documents. (2025-01-24). SAFETY DATA SHEET.
CymitQuimica. (2024-12-19). Safety Data Sheet: 6-Methylchroman-4-amine hydrochloride.
Towson University. Department of Environmental Health & Safety: WASTE DISPOSAL PROCEDURES.
CymitQuimica. (R)-5,7-difluorochroman-4-ol.
Sigma-Aldrich. (2025-05-17). SAFETY DATA SHEET.
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
Fluorochem. 5-METHYLCHROMAN-4-ONE.
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
BLD Pharm. 18385-68-7|5-Methylchroman-4-one.
Gloves Chemical Resistance Chart.
University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.
Ansell. Chemical Resistance Glove Chart.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
Earth911. (2025-02-25). How to Dispose of Liquor and Denatured Alcohol Safely.
ChemUniverse. 5-METHYLCHROMAN-4-ONE [P63088].
Yale EHS. Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
Cheméo. Chemical Properties of 5-Methyl-1-hepten-4-ol (CAS 99328-46-8).